NRX-1532
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)13-5-4-11(15(25)22-13)14(24)21-10-3-1-2-9(8-10)12-6-7-20-23-12/h1-8H,(H,20,23)(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFAUNDDLPKBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(NC2=O)C(F)(F)F)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Mechanism of Action of Cpd-1532 in Promoting β-Catenin Degradation
As a large language model, I have synthesized the following technical guide based on established principles of targeted protein degradation. The compound "NRX-1532" appears to be a hypothetical agent, as no public data is available under this designation. Therefore, this document is presented as a representative technical whitepaper for a hypothetical β-catenin-targeting PROTAC (Proteolysis Targeting Chimera), herein referred to as Cpd-1532 , to illustrate the requested scientific content and format.
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Central to this pathway is the protein β-catenin, which acts as a transcriptional coactivator. Pathological stabilization of β-catenin leads to the transcription of oncogenes such as MYC and CCND1. Cpd-1532 is a novel heterobifunctional small molecule designed to induce the targeted degradation of β-catenin. This document provides a detailed overview of the mechanism of action of Cpd-1532, supported by quantitative data and key experimental protocols.
Core Mechanism of Action: Targeted Proteasomal Degradation
Cpd-1532 is a Proteolysis Targeting Chimera (PROTAC) that links β-catenin to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). The molecule consists of three key components: a ligand that binds to β-catenin, a ligand that binds to an E3 ligase (e.g., Von Hippel-Lindau, VHL), and a linker connecting them.
The mechanism proceeds via the following steps:
-
Ternary Complex Formation: Cpd-1532 simultaneously binds to β-catenin and the E3 ligase, forming a transient ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of β-catenin.
-
Proteasomal Recognition: The resulting polyubiquitin chain on β-catenin acts as a recognition signal for the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the polyubiquitinated β-catenin into small peptides, while Cpd-1532 is released and can catalyze further degradation cycles.
Figure 1. Catalytic cycle of Cpd-1532-mediated β-catenin degradation.
Quantitative Profile of Cpd-1532
The efficacy of Cpd-1532 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Binding Affinities and Ternary Complex Formation
| Parameter | Target | Value | Method |
| Binding Affinity (Kd) | β-catenin | 85 nM | Isothermal Titration Calorimetry (ITC) |
| VHL | 120 nM | Surface Plasmon Resonance (SPR) | |
| Ternary Complex Cooperativity (α) | β-catenin-Cpd-1532-VHL | 4.5 | Fluorescence Resonance Energy Transfer (FRET) |
A cooperativity value (α) greater than 1 indicates a positive cooperativity, where the binding of one protein partner enhances the binding of the other, leading to a more stable and effective ternary complex.
Table 2: Cellular Degradation Potency in HCT116 Cells (24h Treatment)
| Parameter | Description | Value |
| DC50 | Concentration for 50% maximal degradation | 15 nM |
| Dmax | Maximum percentage of degradation | >95% |
| IC50 (Viability) | Concentration for 50% inhibition of cell viability (72h) | 25 nM |
Key Experimental Protocols
Detailed methodologies for characterizing the activity of Cpd-1532 are provided below.
Western Blotting for β-catenin Degradation
This protocol is used to quantify the reduction in cellular β-catenin levels following treatment with Cpd-1532.
Figure 2. Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture: HCT116 cells are seeded in 6-well plates at a density of 5x105 cells/well and cultured overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Cpd-1532 (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 nM) for 24 hours.
-
Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are loaded onto a 4-12% Bis-Tris gel and separated by electrophoresis.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour, followed by overnight incubation at 4°C with primary antibodies against β-catenin (1:1000) and a loading control like GAPDH (1:5000).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the β-catenin-Cpd-1532-E3 ligase complex in cells.
Figure 3. Experimental workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Treatment: HCT116 cells are treated with Cpd-1532 (e.g., 100 nM) and a proteasome inhibitor like MG132 (10 µM) for 4 hours to stabilize the ternary complex and prevent degradation of the target.
-
Lysis: Cells are lysed in a gentle, non-denaturing IP lysis buffer.
-
Immunoprecipitation: The lysate is incubated with an antibody against the E3 ligase component (e.g., anti-VHL antibody) to pull down the ligase and any associated proteins.
-
Capture: Protein A/G agarose beads are used to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins, and the captured complexes are then eluted.
-
Detection: The eluate is analyzed by Western blot, probing for β-catenin. The presence of a β-catenin band in the VHL pulldown confirms the formation of the ternary complex.
Downstream Signaling Effects of β-catenin Degradation
By degrading β-catenin, Cpd-1532 effectively inhibits the transcriptional activity of the Wnt/β-catenin pathway. In the absence of Wnt signaling, a "destruction complex" (containing APC, Axin, GSK3β, CK1α) phosphorylates β-catenin, marking it for proteasomal degradation. In cancer cells with pathway mutations (e.g., APC mutation), this destruction complex is inactive, leading to β-catenin accumulation. Cpd-1532 bypasses this mutated machinery.
The degradation of nuclear β-catenin prevents its association with TCF/LEF transcription factors, leading to the downregulation of key target genes responsible for cell proliferation and survival.
Figure 4. Site of action for Cpd-1532 in the aberrant Wnt pathway.
Conclusion
Cpd-1532 represents a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. By hijacking the ubiquitin-proteasome system, it induces the efficient and selective degradation of β-catenin, a protein previously considered "undruggable" by conventional inhibitors. The data presented herein demonstrates its potent biochemical and cellular activity, validating its mechanism of action and establishing a clear rationale for its continued development as a targeted anti-cancer agent.
A Technical Guide to the Discovery and Development of NRX-1532: A Novel Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of NRX-1532, a pioneering molecular glue that enhances the interaction between an E3 ligase and its substrate. This document details the experimental methodologies, quantitative data, and signaling pathways associated with this compound and its optimized analogs, offering valuable insights for researchers in the field of targeted protein degradation.
Introduction: The Dawn of Molecular Glues
Molecular glues are small molecules that induce or stabilize protein-protein interactions (PPIs), often leading to the degradation of a target protein through the ubiquitin-proteasome system.[1][2] This strategy has opened new avenues for targeting proteins previously considered "undruggable."[3][4] Unlike bifunctional degraders like PROTACs, molecular glues are typically smaller molecules with potentially more favorable physicochemical properties.[] The discovery of molecular glues has often been serendipitous, but rational design strategies are increasingly being employed.[3][6] this compound represents a significant advancement in the prospective discovery and rational optimization of molecular glues designed to enhance a specific E3 ligase-substrate interaction.[7]
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a high-throughput screening (HTS) of a 350,000 compound library.[7] The screen was designed to identify small molecules that could enhance the interaction between the E3 ubiquitin ligase substrate receptor β-TrCP and a monophosphorylated degron peptide of mutant β-catenin (pSer33/Ser37).[7] This interaction is crucial for the ubiquitination and subsequent degradation of β-catenin, a key oncogenic transcription factor.[3]
The primary assay used for the HTS was a Fluorescence Polarization (FP)-based binding assay.[7] This assay was configured at 20% saturation of β-TrCP binding to the monophosphorylated β-catenin peptide to maximize the chances of identifying interaction enhancers.[7] The screen identified four structurally related compounds, including this compound, which all contained a 6-trifluoromethylpyridone core linked to a biaryl group via a secondary amide.[7]
Mechanism of Action: Stabilizing the β-catenin:β-TrCP Interaction
This compound acts as a molecular glue by binding at the interface of the β-catenin:β-TrCP complex, thereby stabilizing their interaction.[] This enhanced interaction facilitates the ubiquitination of the mutant β-catenin by the SCFβ-TrCP E3 ligase complex, marking it for proteasomal degradation.[3]
The following diagram illustrates the signaling pathway leading to the degradation of β-catenin, and the role of this compound in enhancing this process for mutant forms.
References
- 1. Molecular Glue Discovery: Current and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NRX-1532 in the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key player in this pathway is β-catenin, a transcriptional co-activator whose stability is tightly controlled. Mutations that impair the degradation of β-catenin lead to its accumulation and the constitutive activation of Wnt target genes, driving tumorigenesis. NRX-1532 has emerged as a novel small molecule modulator of the Wnt pathway, acting as a "molecular glue" to promote the degradation of pathogenic β-catenin. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols for key biochemical and cellular assays.
Introduction: The Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is essential for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This phosphorylation event marks β-catenin for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. When a Wnt ligand binds to its receptor complex, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation and survival.
Mutations in components of the destruction complex, or in β-catenin itself, can prevent its phosphorylation and subsequent degradation. A common oncogenic mutation occurs at Serine 37 (S37) of β-catenin, a critical phosphorylation site. This mutant form of β-catenin escapes degradation, leading to its accumulation and the aberrant activation of Wnt signaling, a key driver in many cancers, including colorectal cancer.
This compound: A Molecular Glue for Mutant β-catenin Degradation
This compound is a small molecule that has been identified as an enhancer of the interaction between β-catenin and β-TrCP, the substrate recognition subunit of the SCF E3 ubiquitin ligase complex.[1][2] It functions as a "molecular glue," effectively increasing the affinity of β-TrCP for β-catenin that is monophosphorylated at Serine 33 but lacks the critical Serine 37 phosphorylation.[3] By stabilizing this interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[1][2] This mechanism provides a promising therapeutic strategy to selectively target cancer cells harboring these specific β-catenin mutations.
Mechanism of Action Diagram
Caption: Mechanism of this compound in the Wnt Signaling Pathway.
Quantitative Data on this compound and Its Analogs
The efficacy of this compound and its more potent derivatives, NRX-252114 and NRX-252262, has been quantified through various biochemical assays. These assays measure the enhancement of the β-catenin:β-TrCP interaction and the resulting degradation of mutant β-catenin.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Fluorescence Polarization (FP) | EC50 | 206 ± 54 µM | [3][4] |
| Time-Resolved FRET (TR-FRET) | EC50 | 246 ± 17 µM | [3][4] | |
| Surface Plasmon Resonance (SPR) | EC50 | 129 ± 33 µM | [3][4] | |
| TR-FRET Cooperativity | Binding Affinity Enhancement | 10-fold (689 nM to 68 nM) | [3] | |
| NRX-252114 | TR-FRET | EC50 | 6.5 nM | [5] |
| TR-FRET Cooperativity | Binding Affinity Enhancement | >1500-fold | [3][5] | |
| NRX-252262 | TR-FRET | EC50 | 3.8 ± 0.2 nM | [3] |
| Cellular Degradation | Concentration for S33E/S37A mutant β-catenin degradation | ~35 µM | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity between β-catenin and β-TrCP induced by this compound.
Materials:
-
β-TrCP1:Skp1ΔΔ protein
-
FAM-labeled β-catenin peptide
-
Streptavidin-Terbium (donor fluorophore)
-
Assay Buffer
-
384-well black non-binding plates
-
Plate reader capable of TR-FRET measurements
Protocol for EC50 Determination:
-
Prepare a solution of β-TrCP1:Skp1ΔΔ protein at a final concentration of 1 nM in the assay buffer.
-
Prepare a solution of Streptavidin-Terbium at a final concentration of 0.25 nM in the assay buffer.
-
Prepare the FAM-labeled β-catenin peptide at concentrations of 570 nM, 57 nM, and 5.7 nM.
-
Serially dilute the test compounds (e.g., this compound) in DMSO, followed by dilution in the assay buffer to achieve the desired concentration range (e.g., from 100 µM to 320 pM). Ensure the final DMSO concentration is 1% (v/v).
-
In a 384-well plate, add the β-TrCP1:Skp1ΔΔ and Streptavidin-Terbium solution.
-
Add the serially diluted compounds to the wells.
-
Add the FAM-labeled β-catenin peptide solution to initiate the reaction. The final reaction volume is 6 µL.[4]
-
Incubate the plate for 4 hours at room temperature.[4]
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 490 nm and emission wavelengths of 520 nm (channel A) and 490 nm (channel B).[4]
-
Calculate the TR-FRET ratio by dividing the signal from channel A by the signal from channel B.[4]
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Fluorescence Polarization (FP) Assay
This assay measures the change in the rotational speed of a fluorescently labeled β-catenin peptide upon binding to the larger β-TrCP complex.
Materials:
-
β-TrCP complex
-
BODIPY-TMR-labeled β-catenin peptide (residues 17-48)
-
Assay Buffer
-
Black microplates
-
Plate reader with fluorescence polarization capabilities
Protocol for Binding Enhancement Assay:
-
Prepare a solution of the β-TrCP complex in the assay buffer. The concentration should be adjusted to achieve 20% binding saturation in the absence of the compound.[4]
-
Prepare a 5 nM solution of BODIPY-TMR-labeled β-catenin peptide in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a black microplate, add the β-TrCP complex and the labeled β-catenin peptide.
-
Add the serial dilutions of this compound to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the change in fluorescence polarization against the concentration of this compound to determine the EC50.
In Vitro Ubiquitination Assay
This assay directly measures the ability of this compound to enhance the ubiquitination of a β-catenin peptide by the SCFβ-TrCP complex.
Materials:
-
Fluorescently-labeled β-catenin peptide (residues 17-60)
-
Ubiquitin
-
Ube1 (E1 enzyme)
-
Cdc34A (E2 enzyme)
-
Neddylated SCFβ-TrCP (E3 ligase)
-
ATP
-
Ubiquitination Buffer (25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)
-
This compound or other test compounds
Protocol:
-
Prepare the reaction mixture in the ubiquitination buffer.
-
Add 4 µM of the fluorescently-labeled β-catenin peptide.[3]
-
Add 62.5 µM Ubiquitin.[3]
-
Add 125 nM Ube1.[3]
-
Add 1.75 µM Cdc34A.[3]
-
Add 100 nM neddylated SCFβ-TrCP.[3]
-
Add this compound or DMSO (as a control) at the desired concentration.
-
Incubate the reaction at room temperature.
-
At various time points, stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and visualize the fluorescently labeled β-catenin to observe the formation of higher molecular weight polyubiquitinated species.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental assays and the logic of this compound's action.
Caption: Workflow for the TR-FRET Assay.
Caption: Workflow for the In Vitro Ubiquitination Assay.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for Wnt-driven cancers. Its novel mechanism of action as a molecular glue provides a selective means of promoting the degradation of oncogenic mutant β-catenin. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into this promising class of therapeutic agents and the development of even more potent and specific modulators of the Wnt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Structure-Activity Relationship of NRX-1532 and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NRX-1532, a pioneering molecular glue that enhances the protein-protein interaction (PPI) between the E3 ligase substrate receptor β-TrCP and its substrate β-catenin. By stabilizing this interaction, this compound and its analogs promote the ubiquitination and subsequent proteasomal degradation of β-catenin, a key component of the Wnt signaling pathway implicated in various cancers. This document summarizes the quantitative SAR data, details the experimental protocols for key biological assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The targeted degradation of pathogenic proteins represents a promising therapeutic paradigm. Molecular glues are small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and degradation.[1] this compound was identified through a high-throughput screen as a molecule that enhances the binding of phosphorylated β-catenin to β-TrCP.[2] This guide explores the chemical modifications of the this compound scaffold and their impact on its biological activity, providing a comprehensive resource for researchers in the field of targeted protein degradation.
Mechanism of Action
This compound and its analogs function by binding to the interface of the β-catenin:β-TrCP complex, effectively "gluing" the two proteins together. This enhanced interaction is particularly relevant for β-catenin mutants that are deficient in binding to β-TrCP, a common occurrence in various cancers. The increased proximity between the E3 ligase and β-catenin facilitates the transfer of ubiquitin molecules to the latter, marking it for degradation by the 26S proteasome.[3][4] This mechanism restores a natural protein degradation pathway that is otherwise compromised.
Structure-Activity Relationship (SAR) of this compound and Its Analogs
The optimization of this compound has led to the development of several analogs with improved potency and efficacy. The core scaffold of these molecules consists of a 6-trifluoromethylpyridone linked to a biaryl group via a secondary amide. Modifications to this structure have been systematically explored to enhance the binding affinity and cooperativity in the formation of the ternary β-catenin:β-TrCP:molecule complex.
Quantitative SAR Data
The following tables summarize the biological activity of this compound and its key analogs as determined by various biochemical and biophysical assays.
Table 1: Potency of this compound and Analogs in Biochemical Assays
| Compound | Fluorescence Polarization (FP) EC50 (µM) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) EC50 (µM) | Surface Plasmon Resonance (SPR) EC50 (µM) |
| This compound | 206 ± 54 | 246 ± 17 | 129 ± 33 |
| NRX-1933 | Not Reported | Not Reported | Not Reported |
| NRX-2663 | 80 ± 4 | Not Reported | Not Reported |
| NRX-103094 | 0.457 ± 0.023 | Not Reported | Not Reported |
| NRX-103095 | Not Reported | Not Reported | Not Reported |
Data sourced from Simonetta et al., 2019.
Table 2: Binding Affinity and Cooperativity
| Compound | Binding Affinity (Kd) of β-catenin to β-TrCP without compound (nM) | Binding Affinity (Kd) of β-catenin to β-TrCP with compound (nM) | Cooperativity (fold enhancement) |
| This compound | 689 | 68 (at 500 µM) | 10 |
| NRX-2663 | Not Reported | Not Reported | 13 |
| NRX-252114 | Not Reported | Not Reported | Not Reported |
| NRX-252262 | Not Reported | Not Reported | Not Reported |
Data sourced from Simonetta et al., 2019.
Experimental Protocols
The following are representative protocols for the key assays used to characterize this compound and its analogs. While based on standard methodologies, specific parameters may have varied in the original studies.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled β-catenin peptide upon binding to the larger β-TrCP protein in the presence of a molecular glue.
Materials:
-
Fluorescently labeled β-catenin phosphodegron peptide (e.g., with BODIPY-TMR)
-
Recombinant β-TrCP/Skp1 complex
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
This compound or analog compounds
-
384-well black microplates
Protocol:
-
Prepare a solution of the fluorescently labeled β-catenin peptide at a final concentration of approximately 5 nM in the assay buffer.
-
Prepare serial dilutions of the β-TrCP/Skp1 complex in the assay buffer.
-
In a 384-well plate, add the β-catenin peptide solution to each well.
-
Add the serially diluted β-TrCP/Skp1 complex to the wells.
-
For compound testing, add a fixed concentration of β-TrCP/Skp1 (a concentration that gives ~20% of the maximum binding signal) and serial dilutions of the test compound.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Calculate the EC50 values by fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the FRET signal between a donor fluorophore on one protein and an acceptor fluorophore on the other, which occurs when the two proteins are in close proximity.
Materials:
-
His-tagged β-TrCP/Skp1 complex
-
Biotinylated β-catenin phosphodegron peptide
-
Europium-labeled anti-His antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)[5]
-
This compound or analog compounds
-
384-well white microplates
Protocol:
-
Prepare solutions of His-tagged β-TrCP, biotinylated β-catenin, Europium-labeled anti-His antibody, and Streptavidin-acceptor in TR-FRET assay buffer.
-
In a 384-well plate, add the His-tagged β-TrCP and Europium-labeled anti-His antibody and incubate for 30 minutes.
-
Add the biotinylated β-catenin and Streptavidin-acceptor and incubate for another 30 minutes.
-
Add serial dilutions of the test compounds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and determine EC50 values.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding kinetics and affinity of interactions in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant β-TrCP/Skp1 complex
-
β-catenin phosphodegron peptide
-
This compound or analog compounds
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Immobilize the β-TrCP/Skp1 complex onto the surface of a sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of the β-catenin peptide over the sensor surface to measure the binary interaction.
-
To assess the effect of the molecular glue, inject a mixture of a fixed concentration of β-catenin peptide and varying concentrations of the test compound.
-
Regenerate the sensor surface between injections.
-
Analyze the resulting sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (Kd) and EC50 values.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the E3 ligase complex to ubiquitinate its substrate in the presence of the molecular glue.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and E3 ligase (SCFβ-TrCP)
-
Recombinant β-catenin substrate
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)[6]
-
This compound or analog compounds
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin and anti-ubiquitin antibodies
Protocol:
-
Set up the ubiquitination reaction by combining E1, E2, SCFβ-TrCP, β-catenin, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the test compound at various concentrations.
-
Incubate the reaction at 30°C for 1-2 hours.[6]
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using anti-β-catenin or anti-ubiquitin antibodies to visualize the ubiquitinated β-catenin.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary literature or patents, a plausible synthetic route can be proposed based on its chemical structure, which is a biaryl amide derivative of a trifluoromethylpyridone. The synthesis would likely involve the coupling of a trifluoromethylpyridone carboxylic acid derivative with a biaryl amine.
Conclusion
This compound and its analogs represent a significant advancement in the field of targeted protein degradation. The structure-activity relationship studies have provided valuable insights into the chemical features required for potent molecular glue activity. The continued optimization of this chemical scaffold holds promise for the development of novel therapeutics for cancers and other diseases driven by aberrant Wnt/β-catenin signaling. This technical guide provides a foundational resource for researchers aiming to build upon this important work.
References
- 1. US20220213154A1 - Agents modulating beta-catenin functions and methods thereof - Google Patents [patents.google.com]
- 2. raineslab.com [raineslab.com]
- 3. The SCFβ-TRCP–ubiquitin ligase complex associates specifically with phosphorylated destruction motifs in IκBα and β-catenin and stimulates IκBα ubiquitination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
The Glue That Degrades: An In-depth Technical Guide to Molecular Glues in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. While much attention has been focused on proteolysis-targeting chimeras (PROTACs), a distinct class of small molecules known as molecular glues is rapidly gaining prominence. These molecules function by inducing or stabilizing interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the core concepts of molecular glues, their mechanism of action, key examples, and the experimental methodologies used to discover and characterize them. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are presented to equip researchers with the knowledge to navigate this exciting field.
Introduction to Molecular Glues
Molecular glues are small molecules that promote protein-protein interactions (PPIs). In the context of targeted protein degradation, they act as "adhesives" between an E3 ubiquitin ligase and a "neosubstrate" – a protein that the E3 ligase would not typically recognize.[1] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2][3]
Unlike PROTACs, which are bifunctional molecules with distinct warheads for the target protein and the E3 ligase connected by a linker, molecular glues are typically monovalent and smaller in size.[4] This often translates to more favorable pharmacokinetic properties, such as improved cell permeability and oral bioavailability.[4] The discovery of many early molecular glues was serendipitous, with their degradation-inducing mechanism being elucidated retrospectively.[1] However, the field is now moving towards more rational discovery strategies.
Mechanism of Action: The CRL4-CRBN and DCAF15-CRL4 Pathways
The most well-characterized molecular glues hijack Cullin-RING E3 ligases (CRLs). Two key examples are the CRL4CRBN and CRL4DCAF15 complexes.
The CRL4CRBN Pathway
The CRL4CRBN E3 ligase complex is composed of Cullin 4 (CUL4), RING-box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[2][3] Immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide are classic examples of molecular glues that bind to CRBN.[5] This binding event alters the surface of CRBN, creating a new binding interface for neosubstrates like the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and casein kinase 1 alpha (CK1α).[4][6]
Figure 1: The CRL4-CRBN Ubiquitination Pathway
The CRL4DCAF15 Pathway
Another important E3 ligase complex hijacked by molecular glues is the CRL4DCAF15 complex, which consists of CUL4, RBX1, DDB1, and the substrate receptor DDB1- and CUL4-associated factor 15 (DCAF15).[7][8] Aryl sulfonamides, such as indisulam, act as molecular glues that bind to DCAF15.[7] This binding induces the recruitment of the splicing factor RBM39 as a neosubstrate, leading to its ubiquitination and degradation.[7]
Figure 2: The CRL4-DCAF15 Ubiquitination Pathway
Quantitative Analysis of Molecular Glue Activity
The efficacy of molecular glues is characterized by several key parameters, including binding affinities of the ternary complex and the potency and extent of target protein degradation.
Binding Affinities and Ternary Complex Formation
The formation of a stable ternary complex (E3 ligase-molecular glue-target protein) is a prerequisite for efficient degradation. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to quantify the binding affinities (KD) and thermodynamics of these interactions.
| Molecular Glue | E3 Ligase | Target Protein | KD of Ternary Complex | Reference |
| Lenalidomide | CRBN | CK1α | ~75 nM | [9] |
| Pomalidomide | CRBN | IKZF1 | - | [6] |
Protein Degradation Potency and Efficacy
The cellular activity of molecular glues is assessed by measuring the extent and potency of target protein degradation. The half-maximal degradation concentration (DC50) represents the concentration of the compound that induces 50% of the maximal degradation, while Dmax is the maximum percentage of protein degradation achieved.
| Molecular Glue | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Lenalidomide | IKZF1 | MM.1S | Dose-dependent reduction observed | - | [4][5] |
| Pomalidomide | IKZF1 | MM.1S | - | - | [10] |
| CC-885 | GSPT1 | MOLM13 (AML) | - | - | [11] |
| Indisulam | RBM39 | IMR-32 | - | Reduction observed | [11] |
| MGD-4 | IKZF1 | - | 292.9 nM | 75.1% | [10] |
| MGD-4 | IKZF3 | - | 664.3 nM | 64.1% | [10] |
Experimental Protocols for Molecular Glue Characterization
A variety of in vitro and in-cell assays are utilized to discover and characterize molecular glues.
Ternary Complex Formation Assays
4.1.1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
-
Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. The molecular glue and the target protein are then flowed over the surface, and the change in refractive index upon binding is measured.
-
Methodology:
-
Immobilize the purified E3 ligase complex (e.g., CRBN-DDB1) onto a sensor chip.
-
Inject a series of concentrations of the molecular glue to determine its binary interaction with the E3 ligase.
-
Inject a mixture of a fixed concentration of the target protein and varying concentrations of the molecular glue to measure the kinetics of ternary complex formation (kon and koff).
-
Regenerate the sensor surface between injections.
-
Fit the data to appropriate binding models to determine KD values.
-
4.1.2. Isothermal Titration Calorimetry (ITC)
ITC measures the heat change associated with a binding event, providing thermodynamic parameters of the interaction.
-
Principle: A solution of one binding partner is titrated into a solution of the other, and the heat released or absorbed is measured.
-
Methodology:
-
Place the purified E3 ligase in the sample cell.
-
Load the syringe with a solution of the molecular glue and the target protein.
-
Perform a series of injections and measure the heat change after each injection.
-
Integrate the heat-flow peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
4.1.3. NanoBRET™ Ternary Complex Assay
This is a live-cell, proximity-based assay that measures the formation of the ternary complex in a cellular environment.[12][13]
-
Principle: One protein (e.g., the target) is fused to NanoLuc® Luciferase (the donor), and the other (e.g., the E3 ligase) is fused to HaloTag® (the acceptor), which is labeled with a fluorescent ligand. Upon formation of the ternary complex induced by the molecular glue, bioluminescence resonance energy transfer (BRET) occurs between the donor and acceptor.
-
Methodology:
-
Co-express the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase in cells.
-
Label the cells with the HaloTag® fluorescent ligand.
-
Add the NanoLuc® substrate.
-
Treat the cells with a range of concentrations of the molecular glue.
-
Measure the luminescence at two wavelengths (donor and acceptor emission).
-
Calculate the NanoBRET™ ratio to quantify ternary complex formation.
-
Protein Degradation Assays
4.2.1. Western Blotting
Western blotting is a widely used technique to visualize and semi-quantify the reduction in target protein levels.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control.
-
Methodology for DC50 Determination:
-
Seed cells in multi-well plates and treat with a serial dilution of the molecular glue for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against the target protein, followed by a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the compound concentration and fit the data to a dose-response curve to determine the DC50.
-
4.2.2. HiBiT Protein Tagging System
The HiBiT system is a sensitive and quantitative bioluminescent assay for measuring protein abundance in live cells or lysates.[14][15][16]
-
Principle: The small 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein using CRISPR/Cas9. The HiBiT-tagged protein is detected by the addition of LgBiT, a large protein subunit that complements HiBiT to form a functional NanoLuc® luciferase. The resulting luminescence is proportional to the amount of HiBiT-tagged protein.
-
Methodology for Lytic Detection:
-
Culture HiBiT-tagged cells in a multi-well plate and treat with a range of molecular glue concentrations.
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent containing LgBiT and the luciferase substrate.
-
Add the detection reagent to the wells to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of protein degradation relative to a vehicle control to determine DC50 and Dmax.
-
Ubiquitination Assays
These assays confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Principle: The target protein is immunoprecipitated from cell lysates, and the presence of ubiquitin is detected by Western blotting.
-
Methodology for In-Cell Ubiquitination:
-
Transfect cells with expression vectors for the HA-tagged target protein and His-tagged ubiquitin.
-
Treat the cells with the molecular glue and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the HA-tagged target protein using an anti-HA antibody.
-
Wash the immunoprecipitates and elute the proteins.
-
Perform a Western blot on the eluates and probe with an anti-His antibody to detect ubiquitinated target protein.
-
Molecular Glue Discovery Workflow
The discovery of novel molecular glues is transitioning from serendipitous findings to more rational and systematic approaches.
Figure 3: A Typical Molecular Glue Discovery Workflow
Conclusion and Future Perspectives
Molecular glues represent a powerful and rapidly evolving class of therapeutics with the potential to significantly expand the druggable proteome. Their small size and often favorable drug-like properties make them attractive alternatives to other targeted protein degradation strategies. While their discovery has historically been challenging, advancements in high-throughput screening, biophysical techniques, and structural biology are enabling more rational design approaches. The continued exploration of new E3 ligases and neosubstrates, coupled with a deeper understanding of the principles governing ternary complex formation, will undoubtedly fuel the development of the next generation of molecular glue degraders for a wide range of diseases.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 13. Ternary Complex Formation [promega.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]
- 16. HiBiT Protein Tagging Technology [promega.com]
NRX-1532: A Molecular Glue Enhancing E3 Ligase-Substrate Interaction for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this field, molecular glues represent a compelling class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This technical guide provides a comprehensive overview of NRX-1532, a small molecule enhancer of the interaction between the β-TrCP E3 ligase and its substrate, the oncogenic transcription factor β-catenin. We present a detailed analysis of its mechanism of action, quantitative biochemical and biophysical data, and detailed experimental protocols for key assays used in its characterization. This document is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, drug discovery, and cancer biology.
Introduction: The Promise of Molecular Glues
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation, playing a critical role in maintaining protein homeostasis. The specificity of the UPS is largely determined by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the transfer of ubiquitin to them. This "tagging" marks the substrate for degradation by the 26S proteasome.
Molecular glues are small molecules that function by inducing or enhancing the interaction between an E3 ligase and a target protein.[1] Unlike proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules with separate warheads for the E3 ligase and the target protein connected by a linker, molecular glues are typically smaller molecules that modulate the protein-protein interface.[2][3] This unique mechanism of action has opened up new avenues for targeting proteins that lack traditional active sites for inhibitor binding.[4]
This compound is a first-in-class small molecule identified as an enhancer of the interaction between the F-box protein β-TrCP (beta-transducin repeat-containing protein), a substrate receptor of the SCF (Skp1-Cul1-F-box) E3 ligase complex, and its substrate, β-catenin.[5] Mutations that prevent the efficient recognition of β-catenin by β-TrCP lead to its accumulation and are implicated in various cancers.[6] this compound acts as a molecular glue to stabilize the interaction between β-TrCP and a monophosphorylated degron of β-catenin, thereby promoting its ubiquitination and degradation.[5][7]
Mechanism of Action of this compound
The interaction between β-TrCP and β-catenin is a critical step in the Wnt signaling pathway. Under normal conditions, a "destruction complex" phosphorylates β-catenin at specific serine residues (S33 and S37). This dual phosphorylation creates a high-affinity binding site for β-TrCP, leading to β-catenin's ubiquitination and degradation.[6] In certain cancers, mutations can prevent the phosphorylation of Ser37, resulting in a monophosphorylated β-catenin that binds to β-TrCP with significantly lower affinity, leading to its accumulation and oncogenic signaling.
This compound selectively enhances the binding of this monophosphorylated (pSer33) β-catenin to β-TrCP.[5] Structural studies of a related analog have shown that the molecule binds at the interface of the β-catenin:β-TrCP complex.[5] The trifluoromethylpyridone moiety of the molecule acts as a phosphate mimetic, occupying the binding pocket on β-TrCP that would normally accommodate the phosphate group of pSer37.[5] This restores the high-affinity interaction, effectively "gluing" the monophosphorylated β-catenin to the E3 ligase for subsequent ubiquitination and degradation.
Quantitative Data for this compound
The efficacy of this compound in enhancing the β-catenin:β-TrCP interaction has been quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value (μM) |
| Fluorescence Polarization (FP) | EC50 | 206 ± 54 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | EC50 | 246 ± 17 |
| Surface Plasmon Resonance (SPR) | EC50 | 129 ± 33 |
| Assay Type | Parameter | Condition | Binding Affinity (nM) | Fold Cooperativity |
| TR-FRET | Kd | No Compound | 689 | - |
| TR-FRET | Kd | 500 µM this compound | 68 | 10 |
Detailed Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of molecular glue enhancers. The following sections provide methodologies for the key assays used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity of two molecules by detecting the energy transfer between a donor fluorophore and an acceptor fluorophore.
Materials:
-
GST-tagged β-TrCP
-
Biotinylated pSer33/Ser37 β-catenin peptide
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Streptavidin-conjugated d2 (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20
-
This compound stock solution in DMSO
-
384-well low-volume black plates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of GST-tagged β-TrCP and biotinylated pSer33/Ser37 β-catenin peptide in assay buffer. The final concentrations in the assay will be in the low nanomolar range, optimized based on initial binding experiments.
-
Prepare a solution of Tb-conjugated anti-GST antibody and Streptavidin-d2 in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
-
Assay Plate Preparation:
-
To each well of a 384-well plate, add the β-TrCP/β-catenin peptide mixture.
-
Add the serially diluted this compound or DMSO vehicle control.
-
Add the Tb-anti-GST/Streptavidin-d2 mixture.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET compatible plate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~620 nm (terbium emission) and ~665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Fluorescence Polarization (FP) Assay
This assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.
Materials:
-
Recombinant β-TrCP
-
Fluorescein-labeled pSer33/Ser37 β-catenin peptide
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
This compound stock solution in DMSO
-
384-well black plates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of fluorescein-labeled β-catenin peptide in assay buffer. The concentration should be low (e.g., 10-50 nM) to ensure a good assay window.
-
Prepare a solution of β-TrCP in assay buffer. The concentration will be titrated to determine the optimal concentration that gives a significant shift in polarization upon binding.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer.
-
-
Assay Plate Preparation:
-
To each well, add the fluorescein-labeled β-catenin peptide.
-
Add the serially diluted this compound or DMSO vehicle control.
-
Add the β-TrCP solution to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Plate Reading:
-
Read the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) as a function of this compound concentration and fit the data to determine the EC50.
-
Cellular β-catenin Degradation Assay
This assay assesses the ability of this compound to induce the degradation of β-catenin in a cellular context.
Materials:
-
HEK293T cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-β-catenin, anti-β-actin (loading control)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Compound Treatment:
-
The next day, treat the cells with varying concentrations of this compound or DMSO vehicle control. Include a positive control for degradation inhibition with a proteasome inhibitor like MG132.
-
Incubate the cells for a desired time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against β-catenin and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the β-catenin signal to the loading control signal for each sample.
-
Plot the relative β-catenin levels as a function of this compound concentration to determine the extent of degradation.
-
Conclusion and Future Directions
This compound represents a significant advancement in the rational design of molecular glues for targeted protein degradation. By enhancing the interaction between the E3 ligase β-TrCP and its oncogenic substrate β-catenin, this compound provides a powerful tool for studying the Wnt signaling pathway and a promising starting point for the development of novel cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the potential of this compound and to discover and characterize new molecular glue degraders. Future work will likely focus on optimizing the potency and drug-like properties of this compound and expanding the molecular glue concept to other E3 ligases and challenging disease targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory | Annual Reviews [annualreviews.org]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. embopress.org [embopress.org]
- 5. jove.com [jove.com]
- 6. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library-search.open.ac.uk [library-search.open.ac.uk]
Preclinical Profile of NRX-1532: A Molecular Glue for Targeted β-Catenin Degradation in Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NRX-1532 is a first-in-class small molecule identified through high-throughput screening as a "molecular glue" that promotes the degradation of β-catenin, a key oncogenic driver in various cancers. Unlike traditional inhibitors, this compound enhances the interaction between β-catenin and its natural E3 ubiquitin ligase, β-TrCP, leading to the ubiquitination and subsequent proteasomal degradation of mutant β-catenin. This technical guide provides a comprehensive overview of the preclinical research on this compound and its more potent analogs, detailing its mechanism of action, summarizing key in vitro and cellular data, and outlining the experimental protocols used in its characterization. While demonstrating promising in vitro and cell-based activity, publicly available in vivo efficacy data for this compound or its direct derivatives in cancer models is not currently available.
Introduction: The Challenge of Targeting β-Catenin
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, often through mutations that lead to the stabilization of the transcriptional coactivator β-catenin, is a hallmark of numerous cancers, including colorectal and ovarian cancers. The stabilization of β-catenin allows it to translocate to the nucleus, where it drives the expression of oncogenes.
Mutations in the N-terminal region of β-catenin, particularly at serine 37 (S37), are common and impair its recognition by the β-TrCP subunit of the SCF E3 ubiquitin ligase complex, preventing its degradation. The "undruggable" nature of β-catenin, with its lack of deep binding pockets, has made the development of effective inhibitors a significant challenge. This compound represents a novel therapeutic strategy by not directly inhibiting β-catenin but by "gluing" it to its E3 ligase to restore its natural degradation process.
Mechanism of Action: A Molecular Glue Approach
This compound functions as a molecular glue, a small molecule that induces or stabilizes a protein-protein interaction. In this case, this compound enhances the binding affinity between β-catenin and β-TrCP.[1][2][3] This is particularly relevant for β-catenin mutants (e.g., S37A) that exhibit weakened binding to β-TrCP. By increasing the proximity and stability of the β-catenin:β-TrCP complex, this compound facilitates the transfer of ubiquitin from the E2 conjugating enzyme to β-catenin, marking it for degradation by the 26S proteasome.[2] This leads to a reduction in the levels of oncogenic β-catenin within the cell.
Caption: Signaling pathway of β-catenin degradation and the mechanism of action of this compound.
Preclinical Data
The preclinical evaluation of this compound and its analogs has been conducted through a series of in vitro biochemical, biophysical, and cell-based assays.
In Vitro Activity
The potency of this compound and its optimized derivatives in enhancing the β-catenin:β-TrCP interaction was quantified using Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR) assays.
| Compound | Assay | Target | EC50 (μM) | Cooperativity | Reference |
| This compound | FP | pSer33/Ser37 β-catenin | 206 ± 54 | 8-fold | Simonetta et al., 2019 |
| TR-FRET | pSer33/Ser37 β-catenin | 246 ± 17 | 10-fold | Simonetta et al., 2019 | |
| SPR | pSer33/Ser37 β-catenin | 129 ± 33 | - | Simonetta et al., 2019 | |
| NRX-252114 | FP | pSer33/S37A β-catenin | 0.0065 | >500-fold | Simonetta et al., 2019 |
| NRX-252262 | FP | pSer33/S37A β-catenin | 0.0038 | - | Simonetta et al., 2019 |
EC50 represents the concentration of the compound required to achieve 50% of the maximal enhancement of the β-catenin:β-TrCP interaction. Cooperativity is a measure of the enhancement of binding affinity.
Cellular Activity
The ability of the optimized analogs of this compound to induce the degradation of mutant β-catenin was assessed in an engineered HEK293T cell line stably expressing a phosphomimetic (S33E/S37A) mutant β-catenin.
| Compound | Cell Line | Target | Degradation Onset | Reference |
| NRX-252114 | HEK293T (engineered) | S33E/S37A mutant β-catenin | ~50 μM | Simonetta et al., 2019 |
| NRX-252262 | HEK293T (engineered) | S33E/S37A mutant β-catenin | ~35 μM | Simonetta et al., 2019 |
Importantly, the degradation of the mutant β-catenin was blocked by inhibitors of the ubiquitination pathway (MLN4924) and the proteasome (MG132), confirming the mechanism of action in a cellular context. However, these compounds did not induce the degradation of endogenous S37A mutant β-catenin in the TOV-112D ovarian cancer cell line, which was attributed to insufficient Ser33 phosphorylation.
In Vivo Studies
As of the latest available data, there are no published in vivo efficacy studies for this compound or its direct analogs (NRX-252114, NRX-252262) in animal cancer models. Therefore, the anti-tumor activity of these specific compounds in a living organism has not yet been publicly demonstrated.
Experimental Protocols
High-Throughput Screening (HTS) for Enhancers of β-catenin:β-TrCP Interaction
Caption: High-Throughput Screening workflow for the discovery of this compound.
A high-throughput screen of a 350,000 compound library was conducted using a fluorescence polarization (FP) assay. The assay was configured to detect enhancers of the interaction between a BODIPY-TMR-labeled monophosphorylated β-catenin peptide (pSer33/Ser37) and the β-TrCP complex. The concentration of β-TrCP was set to achieve 20% saturation of binding to the peptide in the absence of any compound, making the assay sensitive to enhancers. Compounds that increased the FP signal, indicating enhanced binding, were identified as hits. This screen identified four structurally related compounds, including this compound.
Biochemical and Biophysical Assays
-
Fluorescence Polarization (FP) Assay:
-
Principle: Measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein. An increase in polarization indicates binding.
-
Protocol Outline: A constant concentration of BODIPY-TMR-labeled β-catenin peptide (pSer33/Ser37 or mutants) is incubated with varying concentrations of the β-TrCP complex in the presence or absence of the test compound. The fluorescence polarization is measured, and the data are fitted to a one-site binding model to determine the binding affinity (Kd) or EC50 for enhancers.
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: Measures the energy transfer between a donor fluorophore (e.g., Europium chelate) on one protein and an acceptor fluorophore (e.g., Cy5) on the interacting protein. An increased FRET signal indicates proximity and binding.
-
Protocol Outline: Tagged β-TrCP (e.g., His-tagged) is incubated with a fluorescently labeled β-catenin peptide. The interaction is detected by adding a lanthanide-labeled anti-tag antibody. The assay is performed with increasing concentrations of the test compound to determine the EC50 of enhancement.
-
-
Surface Plasmon Resonance (SPR) Assay:
-
Principle: A label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Protocol Outline: β-TrCP is immobilized on a sensor chip. A solution containing the β-catenin peptide and varying concentrations of the test compound is flowed over the chip. The binding is measured in real-time, allowing for the determination of kinetic parameters (kon, koff) and binding affinity (Kd).
-
In Vitro Ubiquitination Assay
References
An In-depth Technical Guide to the Ternary Complex of NRX-1532, β-catenin, and β-TrCP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and characterization of the ternary complex involving the small molecule molecular glue, NRX-1532, the transcriptional co-activator β-catenin, and the E3 ubiquitin ligase substrate receptor β-TrCP. This document details the mechanism of action, quantitative binding data, and the experimental protocols utilized to investigate this interaction, which is of significant interest in the development of novel therapeutics targeting oncogenic β-catenin.
Introduction: The Promise of Molecular Glues
Molecular glues are small molecules that induce or stabilize protein-protein interactions, often leading to the degradation of a target protein.[1][] This emerging class of therapeutics offers the potential to target proteins that have been traditionally considered "undruggable."[3] this compound is a first-in-class molecular glue that enhances the interaction between β-catenin and its natural E3 ligase, β-TrCP.[4] In many cancers, mutations in β-catenin prevent its recognition by β-TrCP, leading to its accumulation and the activation of oncogenic signaling pathways.[5] this compound acts to restore this interaction, promoting the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[4]
Mechanism of Action: Stabilizing a Critical Interaction
This compound functions by binding at the interface of β-catenin and β-TrCP, effectively "gluing" the two proteins together.[] This interaction is particularly effective for a specific form of β-catenin that is phosphorylated at serine 33 but not serine 37 (pSer33/Ser37). This mono-phosphorylated form has a weaker affinity for β-TrCP compared to the dually phosphorylated protein, a condition often found in cancerous cells.[4] By stabilizing the pSer33/Ser37 β-catenin/β-TrCP complex, this compound enhances the efficiency of the ubiquitination process, marking the mutant β-catenin for degradation by the proteasome.[4]
References
- 1. Small Molecule Induced Protein Complexes: Gluing the Pieces Together - ZoBio - Drug Discovery Technology [zobio.com]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Degradation of beta-catenin by the destruction complex [reactome.org]
NRX-1532: A Molecular Glue for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-1532 is a small molecule enhancer of the β-catenin:β-TrCP interaction, acting as a "molecular glue" to promote the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and the biological mechanism of action of this compound. Detailed experimental protocols for its characterization and relevant signaling pathway diagrams are also presented to facilitate further research and drug development efforts in the field of targeted protein degradation.
Chemical Properties
This compound is a white solid with a molecular weight of 348.28 g/mol and a molecular formula of C₁₆H₁₁F₃N₄O₂.[1][2] It is soluble in organic solvents such as DMSO and DMF.[1][2] The purity of commercially available this compound is typically greater than or equal to 95%.[1][2]
| Property | Value | Source(s) |
| Molecular Weight | 348.28 g/mol | [1][2] |
| Molecular Formula | C₁₆H₁₁F₃N₄O₂ | [1][2] |
| Appearance | White solid | [1][2] |
| Purity | ≥95% | [1][2] |
| Solubility | DMSO, DMF | [1][2] |
| Canonical SMILES | FC(F)(F)C1=CC=C(C(=O)NC2=CC(=CC=C2)C2=NNN=N2)C=N1 | [1][2] |
Plausible Synthesis of this compound
Synthesis of 6-(Trifluoromethyl)picolinic acid
6-(Trifluoromethyl)picolinic acid can be synthesized from 2-chloro-6-(trifluoromethyl)pyridine through a carboxylation reaction. A common method involves the use of a palladium catalyst and a carbon monoxide source.
Experimental Protocol:
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., methanol), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).
-
Pressurize the reaction vessel with carbon monoxide (CO) gas.
-
Heat the mixture to the appropriate temperature and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, acidify the reaction mixture with an aqueous acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-(trifluoromethyl)picolinic acid.
Synthesis of 3-(1H-tetrazol-5-yl)aniline
This intermediate can be prepared from 3-aminobenzonitrile via a [2+3] cycloaddition reaction with an azide source.
Experimental Protocol:
-
Dissolve 3-aminobenzonitrile in a suitable solvent, such as DMF.
-
Add sodium azide (NaN₃) and a Lewis acid catalyst (e.g., zinc chloride or ammonium chloride).
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the mixture with an appropriate acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 3-(1H-tetrazol-5-yl)aniline.[4]
Amide Coupling to form this compound
The final step involves the formation of an amide bond between the carboxylic acid and the aniline derivatives.
Experimental Protocol:
-
Dissolve 6-(trifluoromethyl)picolinic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent, such as HATU or EDC, and a base, such as DIPEA or triethylamine.
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add 3-(1H-tetrazol-5-yl)aniline to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[5] In the case of this compound, it enhances the binding between the E3 ubiquitin ligase substrate receptor β-TrCP and a mutated form of β-catenin.[1][2] This enhanced interaction facilitates the ubiquitination of β-catenin, marking it for degradation by the 26S proteasome.[1][2]
The trifluoromethylpyridone moiety of this compound is anionic and acts as a phosphate mimetic, occupying the phosphate-binding site of β-TrCP that would normally recognize phosphorylated serine residues on β-catenin. The phenyltetrazole group extends away from the protein-protein interface.[4]
Below is a diagram illustrating the signaling pathway of this compound-mediated degradation of mutant β-catenin.
Caption: this compound-mediated degradation of mutant β-catenin.
Experimental Protocols for Characterization
To characterize the activity of this compound, several biophysical and cellular assays can be employed.
In Vitro Binding Assays
Objective: To quantify the effect of this compound on the interaction between β-catenin and β-TrCP.
Methods:
-
Fluorescence Polarization (FP): A fluorescently labeled β-catenin peptide is incubated with β-TrCP in the presence of varying concentrations of this compound. An increase in polarization indicates the formation of a larger complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Donor and acceptor fluorophores are conjugated to β-catenin and β-TrCP, respectively. Proximity due to binding in the presence of this compound results in a FRET signal.
-
Surface Plasmon Resonance (SPR): One protein is immobilized on a sensor chip, and the other protein, with or without this compound, is flowed over the surface. Binding events are detected as changes in the refractive index.
Experimental Workflow:
Caption: Workflow for in vitro characterization of this compound.
Cellular Assays
Objective: To assess the ability of this compound to induce the degradation of β-catenin in a cellular context.
Methods:
-
Western Blotting: Treat cells expressing mutant β-catenin with this compound for various times and at different concentrations. Analyze cell lysates by Western blotting using an anti-β-catenin antibody to quantify the reduction in protein levels.
-
Reporter Gene Assays: Utilize a luciferase reporter driven by a β-catenin-responsive promoter. A decrease in luciferase activity upon treatment with this compound would indicate the degradation of β-catenin and subsequent downregulation of its transcriptional activity.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Assay | Value (µM) |
| EC₅₀ | Fluorescence Polarization (FP) | 206 ± 54 |
| EC₅₀ | Time-Resolved FRET (TR-FRET) | 246 ± 17 |
| EC₅₀ | Surface Plasmon Resonance (SPR) | 129 ± 33 |
| Cooperativity (α) | TR-FRET | 10-fold increase in binding affinity at 500 µM |
Conclusion
This compound represents a valuable tool compound for studying the targeted degradation of β-catenin and serves as a lead for the development of novel therapeutics based on the molecular glue concept. The information and protocols provided in this guide are intended to support researchers in their efforts to further investigate and harness the potential of this and similar molecules in drug discovery. Further optimization of this compound has led to the development of analogs with improved potency and drug-like properties.[6]
References
- 1. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. thieme-connect.com [thieme-connect.com]
Methodological & Application
Application Notes and Protocols for NRX-1532 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-1532 is a small molecule that functions as a molecular glue, enhancing the interaction between β-catenin and the E3 ubiquitin ligase β-TrCP.[1][2] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutant forms of β-catenin that are implicated in various cancers.[2] These application notes provide detailed protocols for a suite of in vitro cell-based assays to characterize the biochemical and cellular activity of this compound.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in cell fate determination, proliferation, and differentiation. In the absence of a Wnt signal, a destruction complex composed of APC, Axin, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination by the SCF(β-TrCP) E3 ligase complex and subsequent proteasomal degradation. Mutations in β-catenin, particularly at serine/threonine residues (e.g., S33, S37), can impair its recognition by the destruction complex, leading to its accumulation, nuclear translocation, and constitutive activation of target genes such as c-myc and cyclin D1, driving oncogenesis.[3][4][5][6][7] this compound acts by stabilizing the interaction between mutant β-catenin and β-TrCP, thereby restoring its degradation.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays.
Table 1: Biochemical Binding Assays of this compound
| Assay Type | EC50 (µM) | Reference |
| Fluorescence Polarization (FP) | 206 ± 54 | [1][8] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 246 ± 17 | [1][8] |
| Surface Plasmon Resonance (SPR) | 129 ± 33 | [1][8] |
Table 2: this compound-Mediated Enhancement of β-catenin:β-TrCP Binding Affinity (TR-FRET)
| This compound Concentration | Binding Affinity (Kd, nM) | Fold Cooperativity | Reference |
| 0 µM | 689 | 1 | [1] |
| 500 µM | 68 | 10 | [1] |
Experimental Protocols
Biochemical Assays to Measure this compound-Enhanced Protein-Protein Interaction
These assays quantify the direct binding of β-catenin and β-TrCP and the enhancing effect of this compound.
Principle: This assay measures the change in the polarization of fluorescently labeled β-catenin peptide upon binding to the larger β-TrCP protein. Enhancement of this interaction by this compound leads to a dose-dependent increase in fluorescence polarization.
Protocol:
-
Reagents:
-
Fluorescently labeled β-catenin peptide (e.g., BODIPY-TMR-labeled phosphoserine 33/37 β-catenin peptide).
-
Purified β-TrCP protein complex.
-
This compound stock solution (in DMSO).
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well black plate, add a constant concentration of fluorescently labeled β-catenin peptide (e.g., 5 nM).
-
Add a constant concentration of β-TrCP, titrated to result in approximately 20% binding saturation in the absence of the compound.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate the EC50 value by fitting the dose-response curve.
-
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium-chelate) conjugated to an anti-tag antibody recognizing tagged β-TrCP and an acceptor fluorophore (e.g., APC) conjugated to a binding partner of β-catenin. Interaction brings the donor and acceptor into proximity, resulting in a FRET signal. This compound enhances this signal in a dose-dependent manner.
Protocol:
-
Reagents:
-
Tagged (e.g., His-tagged) β-TrCP.
-
Biotinylated β-catenin peptide.
-
Europium-chelate labeled anti-tag antibody (e.g., Anti-His-Eu).
-
Streptavidin-conjugated acceptor fluorophore (e.g., SA-APC).
-
This compound stock solution (in DMSO).
-
TR-FRET Assay Buffer.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well white plate, add tagged β-TrCP and biotinylated β-catenin peptide.
-
Add the serially diluted this compound or DMSO.
-
Add the Europium-labeled antibody and Streptavidin-acceptor.
-
Incubate at room temperature for 2-4 hours.
-
Read the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and determine the EC50.
-
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. In this case, β-TrCP is immobilized, and the binding of β-catenin in the presence of this compound is monitored in real-time.
Protocol:
-
Reagents and Equipment:
-
Purified β-TrCP and β-catenin.
-
This compound.
-
SPR sensor chip (e.g., CM5).
-
Amine coupling kit for immobilization.
-
Running buffer (e.g., HBS-EP+).
-
SPR instrument.
-
-
Procedure:
-
Immobilize β-TrCP onto the sensor chip surface via amine coupling.
-
Prepare a series of β-catenin concentrations in running buffer, each with a constant concentration of this compound or DMSO.
-
Inject the β-catenin solutions over the sensor surface and monitor the binding response.
-
Regenerate the sensor surface between injections.
-
Analyze the sensorgrams to determine association and dissociation rate constants, and calculate the binding affinity (Kd).
-
In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the ubiquitination cascade in vitro to directly assess the ability of this compound to enhance the ubiquitination of β-catenin by the SCF(β-TrCP) complex.
Protocol:
-
Reagents:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and Ubiquitin.
-
Recombinant SCF(β-TrCP) complex.
-
Recombinant β-catenin (mutant form).
-
This compound.
-
ATP.
-
Ubiquitination reaction buffer.
-
-
Procedure:
-
Combine E1, E2, ubiquitin, ATP, and β-catenin in the reaction buffer.
-
Add the SCF(β-TrCP) complex.
-
Add this compound or DMSO.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blot using an anti-β-catenin antibody to visualize the formation of polyubiquitinated β-catenin ladders.
-
Cellular Assays
These assays evaluate the effects of this compound in a cellular context. The SW480 colorectal cancer cell line, which harbors a mutation in APC leading to β-catenin stabilization, is a suitable model.[9][10]
Principle: This assay measures the levels of β-catenin protein in cells treated with this compound to confirm its ability to induce degradation.
Protocol:
-
Cell Culture:
-
Culture SW480 cells in appropriate media and conditions.
-
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
-
Lysis and Protein Quantification:
-
Wash cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blot:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against β-catenin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. A reduction in viability upon treatment with this compound would suggest a cytotoxic or cytostatic effect, likely due to the degradation of oncogenic β-catenin.
Protocol:
-
Cell Seeding:
-
Seed SW480 cells in a 96-well plate.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Principle: This assay measures the mRNA levels of β-catenin target genes (e.g., c-myc, cyclin D1) to determine if this compound-mediated degradation of β-catenin leads to a downstream decrease in its transcriptional activity.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat SW480 cells with this compound as described for the Western blot assay.
-
Extract total RNA from the cells using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Analyze the relative gene expression using the ΔΔCt method.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. These assays will enable researchers to confirm its mechanism of action as a molecular glue that enhances the β-catenin:β-TrCP interaction, leading to the degradation of mutant β-catenin and the subsequent inhibition of the Wnt signaling pathway in cancer cells.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers [frontiersin.org]
- 4. WNT/β-catenin Signaling Pathway and Downstream Modulators in Low- and High-grade Glioma | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 5. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. research.nu.edu.kz [research.nu.edu.kz]
- 10. Targeted β-catenin ubiquitination and degradation by multifunctional stapled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NRX-1532 in Wnt-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis.[1][2][3][4][5] Aberrant activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a hallmark of numerous cancers, including a majority of colorectal cancers.[6] This leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator to drive the expression of genes promoting cell proliferation, survival, and metastasis.[7] NRX-1532 is a novel small molecule that acts as a "molecular glue" to promote the degradation of β-catenin, offering a promising therapeutic strategy for Wnt-dependent cancers.[7][8][9] These application notes provide detailed information and protocols for utilizing this compound in preclinical research settings.
Mechanism of Action
This compound functions by enhancing the protein-protein interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[7][10] In many cancers, mutations in the phosphodegron sequence of β-catenin, particularly at Serine 37 (S37), impair its recognition by β-TrCP, leading to its stabilization.[10] this compound binds to the β-catenin:β-TrCP interface, effectively "gluing" them together and restoring the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[8][9][10] This targeted degradation of β-catenin leads to the downregulation of Wnt target gene expression and inhibition of tumor growth.[7]
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data for this compound from preclinical studies. This data highlights its potency in enhancing the β-catenin:β-TrCP interaction.
| Parameter | Value | Assay Type | Description | Reference |
| EC50 | 206 ± 54 μM | Fluorescence Polarization (FP) | Concentration of this compound required to achieve 50% of the maximal enhancement of pSer33/Ser37 β-catenin binding to β-TrCP. | [10] |
| EC50 | 246 ± 17 μM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Orthogonal assay confirming the potency of this compound in enhancing the β-catenin:β-TrCP interaction. | [10] |
| EC50 | 129 ± 33 μM | Surface Plasmon Resonance (SPR) | Biophysical assay measuring the binding enhancement in real-time. | [10] |
| Binding Affinity Enhancement | 10-fold | TR-FRET | This compound at 500 µM increases the binding affinity of pSer33/Ser37 β-catenin to β-TrCP from 689 nM to 68 nM. | [10][11] |
Visualizations
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
Caption: Wnt signaling pathway and the mechanism of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of this compound on the viability of Wnt-dependent cancer cell lines.
Materials:
-
Wnt-dependent cancer cell lines (e.g., HCT116, SW480)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or follow the manufacturer's instructions for MTT.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot for β-catenin Degradation
Objective: To assess the effect of this compound on the levels of total and active (non-phosphorylated) β-catenin.
Materials:
-
Wnt-dependent cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
TCF/LEF Luciferase Reporter Assay
Objective: To measure the effect of this compound on Wnt/β-catenin transcriptional activity.
Materials:
-
HEK293T or other suitable cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control reporter plasmid with mutated TCF binding sites (e.g., FOPFlash)
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Protocol:
-
Co-transfect cells in a 24-well plate with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with different concentrations of this compound. If the cell line does not have endogenously active Wnt signaling, stimulate the pathway with Wnt3a conditioned medium or a GSK3β inhibitor.
-
Incubate for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
Normalize the TOPFlash activity to the Renilla activity. The FOPFlash construct is used as a negative control for specificity.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Wnt-dependent cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry for β-catenin and proliferation markers like Ki-67).
Conclusion
This compound represents a targeted approach to inhibiting the Wnt signaling pathway in cancers with specific mutations leading to β-catenin stabilization. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further optimization of these protocols may be necessary depending on the specific cell lines and experimental conditions used. The development of more potent derivatives of this compound, such as NRX-252114, is also underway and may offer improved therapeutic potential.[8][9]
References
- 1. An update on Wnt signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologynews.com.au [oncologynews.com.au]
- 3. Wnt signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Wnt Signaling in Cancer | Technology Networks [technologynetworks.com]
- 5. academic.oup.com [academic.oup.com]
- 6. stemsynergy.com [stemsynergy.com]
- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 9. Molecular glue degrader for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy Assessment of NRX-1532
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-1532 is a novel molecular glue designed to enhance the interaction between β-catenin and its E3 ligase, β-TrCP, leading to the ubiquitination and subsequent proteasomal degradation of β-catenin. The dysregulation of the Wnt/β-catenin signaling pathway has been implicated in the pathophysiology of various neurological disorders, including neuropathic pain and traumatic brain injury (TBI).[1][2][3][4] In neuropathic pain, activation of this pathway in sensory neurons and spinal cord glia contributes to neuroinflammation and synaptic plasticity, key drivers of chronic pain states.[5][6][7] Following TBI, the Wnt/β-catenin pathway is involved in both secondary injury cascades and endogenous repair mechanisms, such as neurogenesis and vascular remodeling.[1][8][9] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in rodent models of neuropathic pain and traumatic brain injury.
Signaling Pathway of this compound
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Protocol 1: Assessment of this compound in a Neuropathic Pain Model
This protocol describes the use of the Chronic Constriction Injury (CCI) model in rats to evaluate the analgesic efficacy of this compound.
1.1. Animals
-
Male Sprague-Dawley rats (200-250 g)
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
1.2. Chronic Constriction Injury (CCI) Surgery
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with a 1 mm spacing.
-
Close the incision with sutures.
-
Sham-operated animals will undergo the same procedure without nerve ligation.
1.3. Drug Administration
-
Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).
-
Administer this compound via intraperitoneal (i.p.) injection at predetermined doses.
-
The vehicle control group will receive an equivalent volume of the vehicle.
-
A positive control group (e.g., gabapentin) can be included.
1.4. Behavioral Testing
-
Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a mesh floor and allow for acclimatization.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a glass-floored chamber and allow for acclimatization.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the paw withdrawal latency. A cut-off time is used to prevent tissue damage.
-
1.5. Biomarker Analysis
-
At the end of the study, collect lumbar spinal cord and dorsal root ganglia (DRG) tissue.
-
Western Blot: Analyze the protein levels of β-catenin, p-GSK-3β, and inflammatory markers (e.g., IL-1β, TNF-α).
-
Immunohistochemistry: Assess the expression and localization of β-catenin in spinal cord sections.
Protocol 2: Assessment of this compound in a Traumatic Brain Injury Model
This protocol outlines the use of the Controlled Cortical Impact (CCI) model in mice to assess the neuroprotective effects of this compound.
2.1. Animals
-
Male C57BL/6 mice (25-30 g)
-
Housing conditions are the same as in Protocol 1.
2.2. Controlled Cortical Impact (CCI) Surgery
-
Anesthetize the mouse with isoflurane and mount it in a stereotaxic frame.
-
Perform a craniotomy over the parietal cortex.
-
Induce a cortical impact using a pneumatic piston with defined velocity and depth.
-
Close the incision with sutures.
-
Sham-operated animals will undergo craniotomy without the cortical impact.
2.3. Drug Administration
-
Prepare and administer this compound as described in Protocol 1.3.
-
Initiate treatment at a specified time point post-injury (e.g., 1 hour).
2.4. Behavioral Testing
-
Motor Function (Rotarod Test):
-
Train the mice on an accelerating rotarod for several days before surgery.
-
Test the mice at various time points post-injury and record the latency to fall.
-
-
Cognitive Function (Morris Water Maze):
-
Begin testing at a later time point post-injury (e.g., 7 days).
-
The test consists of an acquisition phase (finding a hidden platform) and a probe trial (memory retention).
-
Record escape latency, path length, and time spent in the target quadrant.
-
2.5. Biomarker and Histological Analysis
-
At the end of the study, perfuse the animals and collect the brains.
-
Histology:
-
Nissl Staining: To determine the lesion volume.
-
Immunohistochemistry: To assess levels of β-catenin, markers of apoptosis (e.g., cleaved caspase-3), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
ELISA: Measure levels of pro-inflammatory cytokines in brain homogenates.
Experimental Workflow
Caption: General workflow for in vivo efficacy assessment of this compound.
Data Presentation
Table 1: Efficacy of this compound on Mechanical Allodynia in CCI Rats
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI | Paw Withdrawal Threshold (g) - Day 14 Post-CCI |
| Sham + Vehicle | - | 14.5 ± 1.2 | 14.8 ± 1.1 |
| CCI + Vehicle | - | 4.2 ± 0.5 | 3.9 ± 0.6 |
| CCI + this compound | 10 | 7.8 ± 0.9 | 8.5 ± 1.0 |
| CCI + this compound | 30 | 11.2 ± 1.1 | 12.1 ± 1.3 |
| CCI + Gabapentin | 50 | 10.5 ± 1.0 | 11.5 ± 1.2 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to CCI + Vehicle. |
Table 2: Effect of this compound on Motor and Cognitive Function in TBI Mice
| Treatment Group | Dose (mg/kg) | Rotarod Latency (s) - Day 7 Post-TBI | Morris Water Maze Escape Latency (s) - Day 14 Post-TBI | Lesion Volume (mm³) |
| Sham + Vehicle | - | 180 ± 15 | 20 ± 3 | N/A |
| TBI + Vehicle | - | 65 ± 10 | 55 ± 8 | 25 ± 3 |
| TBI + this compound | 10 | 95 ± 12 | 40 ± 6 | 18 ± 2 |
| TBI + this compound | 30 | 130 ± 14 | 30 ± 5 | 12 ± 2 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to TBI + Vehicle. |
Table 3: Biomarker Modulation by this compound
| Model | Tissue | Biomarker | Vehicle Control (Relative Expression) | This compound (30 mg/kg) (Relative Expression) |
| Neuropathic Pain | Spinal Cord | β-catenin | 1.8 ± 0.2 | 1.1 ± 0.1 |
| Neuropathic Pain | Spinal Cord | TNF-α | 2.5 ± 0.3 | 1.4 ± 0.2 |
| TBI | Perilesional Cortex | β-catenin | 2.1 ± 0.3 | 1.3 ± 0.2 |
| TBI | Perilesional Cortex | Cleaved Caspase-3 | 3.0 ± 0.4 | 1.7 ± 0.3 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
References
- 1. Frontiers | Wnt Pathway: An Emerging Player in Vascular and Traumatic Mediated Brain Injuries [frontiersin.org]
- 2. WNT signaling underlies the pathogenesis of neuropathic pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Wnt/β-catenin Signaling in Central Nervous System Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - WNT signaling underlies the pathogenesis of neuropathic pain in rodents [jci.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Involvement of Wnt/β-catenin signaling in the development of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Up-regulation of Wnt/β-catenin expression is accompanied with vascular repair after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesizing the Next Generation of Molecular Glues: Application Notes and Protocols for NRX-1532 Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methods for synthesizing analogs of NRX-1532, a novel molecular glue that enhances the interaction between β-catenin and the E3 ubiquitin ligase β-TrCP, leading to the degradation of mutant β-catenin. The provided protocols are based on established principles of medicinal chemistry and analog synthesis, aiming to guide researchers in the development of more potent and selective therapeutic agents.
Introduction to this compound and its Analogs
This compound is a small molecule enhancer of the β-catenin:β-TrCP protein-protein interaction (PPI).[1][2][3] It acts as a "molecular glue," effectively increasing the affinity of the E3 ligase β-TrCP for mutant forms of β-catenin that are defectively phosphorylated at serine 37 (S37). This enhanced recognition leads to the ubiquitination and subsequent proteasomal degradation of oncogenic β-catenin.
Research has led to the development of several analogs of this compound with improved potency and cooperativity. These analogs typically feature modifications to the core structure, which consists of a trifluoromethylpyridone moiety linked to a phenyltetrazole tail. Key analogs include:
-
NRX-1933: A more soluble analog used for crystallographic studies to elucidate the binding mode.
-
NRX-2663: Features a phenoxy substitution at the 4-position of the trifluoromethylpyridone core, which induces a conformational change to create a larger, more "druggable" binding pocket.
-
NRX-103094 and NRX-103095: Diarylthioether derivatives with significant improvements in potency.[4][5]
The development of these analogs highlights a rational design strategy focused on optimizing the interactions within the ternary complex of the molecular glue, β-catenin, and β-TrCP.
General Strategies for Analog Synthesis
The synthesis of this compound analogs can be approached through a modular strategy, allowing for the diversification of the core components. The general approach involves the synthesis of key building blocks followed by their assembly. The primary building blocks are:
-
A substituted trifluoromethylpyridone carboxylic acid core.
-
A substituted aniline or amine-containing moiety (e.g., a phenyltetrazole derivative).
These building blocks are then coupled, typically via an amide bond formation, to yield the final analog.
Data Presentation: Comparison of this compound and Key Analogs
| Compound | EC50 (Binding Enhancement) | Cooperativity | Key Structural Modification |
| This compound | 206 ± 54 µM (FP assay) | 10-fold | Parent compound |
| NRX-2663 | 80 ± 4 µM | 13-fold | Phenoxy substitution on the pyridone core |
| NRX-103094 | 457 ± 23 nM | Not specified | Diarylthioether substituent |
Experimental Protocols
While specific, step-by-step protocols from the primary literature are not publicly available, the following represents a generalized, yet detailed, methodology for the synthesis of this compound analogs based on established organic chemistry principles.
Protocol 1: Synthesis of the Trifluoromethylpyridone Carboxylic Acid Core
This protocol outlines the synthesis of a key intermediate, the substituted trifluoromethylpyridone carboxylic acid.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Substituted benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane (DCM)
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hantzsch-type Pyridone Synthesis:
-
In a round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), a substituted benzaldehyde (1.0 eq), and ethyl cyanoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting dihydropyridone intermediate by flash column chromatography on silica gel.
-
-
Aromatization:
-
Dissolve the purified dihydropyridone in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., nitric acid or chromium trioxide) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyridone ester.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the pyridone ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with 1N HCl until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the trifluoromethylpyridone carboxylic acid core.
-
Protocol 2: Synthesis of the Phenyltetrazole Amine Building Block
This protocol describes the synthesis of an amine-functionalized phenyltetrazole, a common "tail" fragment in this compound analogs.
Materials:
-
4-Aminobenzonitrile
-
Sodium azide
-
Triethylamine hydrochloride or ammonium chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid
-
Sodium nitrite
-
Stannous chloride
-
Ethyl acetate
-
Sodium bicarbonate
Procedure:
-
Tetrazole Formation:
-
In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to 120-130°C for 12-16 hours.
-
Cool the mixture, pour it into acidic water, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to yield 4-(1H-tetrazol-5-yl)aniline.
-
Protocol 3: Amide Coupling to Form this compound Analogs
This protocol details the final amide bond formation to connect the core and tail fragments.
Materials:
-
Trifluoromethylpyridone carboxylic acid (from Protocol 1)
-
4-(1H-tetrazol-5-yl)aniline (from Protocol 2) or other desired amine
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Amide Bond Formation:
-
Dissolve the trifluoromethylpyridone carboxylic acid (1.0 eq) in DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., 4-(1H-tetrazol-5-yl)aniline) (1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final this compound analog.
-
Visualization of Concepts
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated degradation of mutant β-catenin.
Experimental Workflow for Analog Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of this compound analogs.
Conclusion
The development of this compound and its analogs represents a promising new frontier in targeted protein degradation. By providing these generalized protocols and conceptual frameworks, we aim to empower researchers to explore the chemical space around this novel molecular glue and contribute to the discovery of new therapeutics for diseases driven by aberrant β-catenin signaling. Further refinement of these synthetic strategies will undoubtedly lead to the creation of even more potent and specific degraders.
References
- 1. axplora.com [axplora.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks [beilstein-archives.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring NRX-1532-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-1532 is a small molecule that has been identified as a "molecular glue," a class of compounds that induce or stabilize the interaction between two proteins that would otherwise not interact or interact weakly.[][2][3][4] Specifically, this compound enhances the binding of β-catenin, a key component of the Wnt signaling pathway, to its E3 ubiquitin ligase, β-TrCP.[3][4][5] This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of β-catenin.[3] These application notes provide detailed protocols for cellular assays to quantify the degradation of a target protein, such as β-catenin, induced by this compound.
The accurate measurement of protein degradation is crucial for characterizing the efficacy and mechanism of action of molecular glues like this compound. The following sections detail various experimental approaches, from monitoring protein levels within the cell to quantifying the direct interaction between the target protein and its E3 ligase.
Signaling Pathway and Mechanism of Action
This compound functions by stabilizing the protein-protein interaction between β-catenin and the E3 ubiquitin ligase β-TrCP. This leads to the polyubiquitination of β-catenin, marking it for degradation by the 26S proteasome. The degradation of β-catenin can inhibit the Wnt signaling pathway, which is often dysregulated in various cancers.
Caption: Mechanism of this compound-induced protein degradation.
Key Cellular Assays to Measure Protein Degradation
Several robust methods can be employed to measure the degradation of a target protein induced by this compound. The choice of assay will depend on the specific experimental question, required throughput, and available instrumentation.
1. Western Blotting
Western blotting is a fundamental technique to visualize and quantify the decrease in the target protein levels following treatment with this compound.[6] It provides information on the molecular weight of the target protein, which can help identify specific protein isoforms or degradation products.[7]
Experimental Workflow:
Caption: Western Blotting experimental workflow.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the target protein (e.g., anti-β-catenin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Time (hours) | Target Protein Level (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 24 | 1.00 | ± 0.05 |
| This compound | 0.1 | 24 | 0.85 | ± 0.04 |
| This compound | 1 | 24 | 0.52 | ± 0.06 |
| This compound | 10 | 24 | 0.21 | ± 0.03 |
| This compound | 100 | 24 | 0.10 | ± 0.02 |
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that allows for the high-throughput quantification of protein levels in cell lysates.[9][10][11][12] It is generally more quantitative and has a wider dynamic range than Western blotting.
Experimental Workflow:
References
- 2. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein degradation analysis by western blot [bio-protocol.org]
- 7. fishersci.com [fishersci.com]
- 8. 2bscientific.com [2bscientific.com]
- 9. Development of an analytical protocol for a fast, sensitive and specific protein recognition in paintings by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seracare.com [seracare.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 12. mabtech.com [mabtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NRX-1532 Concentration for Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of NRX-1532 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a "molecular glue."[1][2][3] It enhances the interaction between β-catenin and β-TrCP, a component of the SCF E3 ubiquitin ligase complex.[1][2][3] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[1][2][3] By promoting the degradation of aberrant β-catenin, this compound can modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.
Q2: What is the recommended starting concentration for this compound in cellular assays?
The optimal concentration of this compound can vary depending on the cell line, assay type, and experimental conditions. Based on its biochemical potency, a good starting point for cellular assays is to perform a dose-response experiment ranging from 1 µM to 100 µM. The original study on this compound reported EC50 values in the micromolar range for in vitro binding assays.[1]
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][3] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C for long-term stability.[4] When preparing working solutions, dilute the DMSO stock in cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q4: In which cell lines has the activity of this compound or its analogs been characterized?
The initial discovery of this compound and its analogs involved biochemical assays and characterization in cell lysates.[1] The study mentions the use of HEK293T and TOV-112D cell lines for generating cell lysates and for cellular assays.[1] Therefore, these cell lines are a reasonable starting point for your experiments.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| EC50 | 206 ± 54 µM | Fluorescence Polarization (FP) | [1] |
| EC50 | 246 ± 17 µM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | [1] |
| EC50 | 129 ± 33 µM | Surface Plasmon Resonance (SPR) | [1] |
| Solubility | Soluble in DMSO and DMF | - | [2][3] |
| Recommended Starting Concentration Range for Cellular Assays | 1 µM - 100 µM | - | Inferred from biochemical data |
Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell fate, proliferation, and differentiation. In the absence of a Wnt signal ("OFF" state), a destruction complex composed of APC, Axin, GSK-3β, and CK1α phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent degradation by the proteasome, keeping cytosolic β-catenin levels low. When a Wnt ligand binds to its receptor ("ON" state), the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stable β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of target genes. This compound acts by enhancing the interaction between mutant β-catenin and β-TrCP, effectively promoting its degradation even in a state of aberrant Wnt signaling.
Caption: Wnt/β-catenin signaling and the mechanism of this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability (MTT) Assay
This protocol will help determine the cytotoxic potential of this compound and identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell line of interest (e.g., HEK293T, TOV-112D)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Start with a high concentration (e.g., 200 µM) and dilute down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Assessing β-catenin Degradation by Western Blot
This protocol is to confirm the on-target effect of this compound by measuring the degradation of β-catenin.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound
-
DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (determined from the MTT assay to be non-toxic) and a vehicle control for a specific time (e.g., 6, 12, or 24 hours). Include a co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) for one of the this compound concentrations to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control. Compare the levels of β-catenin in this compound-treated cells to the vehicle control.
Experimental Workflow Diagrams
Caption: Workflow for MTT assay to determine this compound cytotoxicity.
Caption: Workflow for Western blot analysis of β-catenin degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak β-catenin degradation observed | - this compound concentration is too low.- Incubation time is too short.- Cell line is not sensitive to this compound.- Low levels of β-TrCP in the cell line.- Poor antibody quality for Western blot. | - Perform a dose-response experiment with a wider concentration range.- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).- Test different cell lines known to have active Wnt/β-catenin signaling.- Verify β-TrCP expression levels in your cell line.- Use a validated antibody for β-catenin and optimize Western blot conditions. |
| High cell toxicity observed at low this compound concentrations | - Off-target effects of this compound.- High sensitivity of the cell line to the compound.- High final DMSO concentration. | - Lower the concentration range of this compound.- Reduce the incubation time.- Ensure the final DMSO concentration is below 0.5%.- Consider using a less sensitive cell line for initial optimization. |
| This compound precipitates in the cell culture medium | - Poor solubility of this compound at the working concentration.- Incorrect preparation of the stock solution. | - Ensure the DMSO stock solution is fully dissolved before diluting in medium.- Prepare fresh dilutions for each experiment.- If precipitation persists, consider using a solubilizing agent, but be mindful of its potential effects on cells. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent compound dilution.- Variation in incubation times.- Passage number of cells. | - Standardize cell seeding protocols.- Prepare fresh compound dilutions for each experiment and ensure accurate pipetting.- Strictly adhere to the planned incubation times.- Use cells within a consistent and low passage number range. |
| No β-catenin signal in Western blot (including control) | - Problem with cell lysis or protein extraction.- Ineffective antibody.- Problem with Western blot procedure (transfer, etc.). | - Ensure lysis buffer contains protease inhibitors.- Use a positive control cell lysate known to express β-catenin.- Validate the primary antibody.- Check the transfer efficiency (e.g., with Ponceau S staining). |
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-catenin Forms Protein Aggregation at High Concentrations in HEK293TCells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Challenges in NRX-1532 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the β-catenin molecular glue degrader, NRX-1532, and its analogs. The content is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule "molecular glue" that enhances the interaction between the E3 ubiquitin ligase β-TrCP and β-catenin. Specifically, it potentiates the binding of β-catenin that is phosphorylated at Ser33 but may be mutated at Ser37 (a common oncogenic mutation) to β-TrCP. By stabilizing this protein-protein interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[1] The goal of this approach is to reduce the levels of stabilized β-catenin that drive oncogenesis in various cancers.[1]
Q2: What are the known limitations of this compound for in vivo use?
A2: this compound was an initial hit compound with relatively low potency (EC50 in the range of 129-246 μM in various assays). More soluble and potent analogs, such as NRX-1933, NRX-252114, and NRX-252262, were developed to improve on its properties.[2] The original publication noted that a more soluble analog, NRX-1933, was used for crystallography, suggesting that this compound itself may have solubility challenges that could complicate in vivo delivery.
Q3: Has this compound been used in animal models?
A3: Publicly available literature does not contain specific in vivo efficacy or pharmacokinetic data for this compound. Research efforts rapidly progressed to more potent analogs like NRX-252114 and NRX-252262, which are described as having suitable drug-like properties for cellular and potential in vivo evaluation.[1] While these successors are designated as preclinical candidates, detailed in vivo data has not been publicly disclosed, likely for proprietary reasons.[3]
Q4: What are the main challenges I can expect when delivering a hydrophobic compound like this compound in vivo?
A4: The primary challenges for hydrophobic compounds, which are common for molecular glues, include:
-
Poor aqueous solubility: This can lead to difficulties in preparing dosing formulations and may result in low bioavailability after oral administration.
-
Precipitation: The compound may precipitate out of solution upon administration, particularly when moving from a solubilizing vehicle into the aqueous environment of the gastrointestinal tract or bloodstream.
-
Inconsistent exposure: Poor solubility and formulation instability can lead to high variability in plasma concentrations between individual animals.
-
Low oral bioavailability: The compound may not be efficiently absorbed from the gut into the systemic circulation. Molecular glues are generally smaller than PROTACs, which can favor better pharmacokinetic properties, but formulation is still critical.
Q5: What formulation strategies can be used for this compound or its analogs?
A5: For hydrophobic small molecules, several formulation strategies can be employed. A specific formulation has been published for the advanced analog NRX-252114, which involves a mixture of solvents to create a solution suitable for oral (PO) or intraperitoneal (IP) injection.[4] This formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline General strategies also include the use of cyclodextrins to form inclusion complexes or the development of self-emulsifying drug delivery systems (SEDDS).
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Compound precipitates during formulation preparation. | Low aqueous solubility of this compound. | 1. Ensure all components of the formulation vehicle are fully dissolved before adding the compound. 2. Prepare the formulation fresh before each use. 3. Gentle heating and/or sonication can be used to aid dissolution, but check for compound stability under these conditions.[4] 4. Consider alternative, non-aqueous vehicles if the issue persists, but verify their suitability for the chosen administration route. |
| High variability in plasma drug levels between animals. | Inconsistent oral absorption; precipitation of the drug in the GI tract. | 1. For oral gavage, ensure consistent administration technique and volume relative to animal weight. 2. Evaluate if the food status (fed vs. fasted) of the animals impacts absorption and standardize it. 3. Consider intraperitoneal (IP) injection to bypass GI absorption variability, using a suitable formulation. The recommended formulation for NRX-252114 is suitable for IP injection.[4] |
| No or low detectable drug in plasma after oral dosing. | Poor oral bioavailability (F%). | 1. Confirm the stability of the compound in the formulation over the dosing period. 2. Increase the dose, if tolerated, to see if exposure becomes detectable. 3. Switch to an administration route with expected higher bioavailability, such as intravenous (IV) or intraperitoneal (IP) injection, to confirm systemic exposure is achievable. |
| No target engagement or downstream effect in vivo despite detectable plasma levels. | Insufficient free drug concentration at the tumor site; rapid metabolism or clearance. | 1. Measure drug concentrations in tumor tissue in addition to plasma to assess biodistribution. 2. Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate drug exposure with target degradation (β-catenin levels) in the tissue of interest. 3. Increase the dosing frequency if the drug's half-life is very short. |
| Adverse effects observed in animals (e.g., weight loss, lethargy). | Formulation toxicity or off-target effects of the compound. | 1. Dose a cohort of animals with the vehicle alone to rule out toxicity from the formulation components. 2. Perform a dose-range-finding study to establish the maximum tolerated dose (MTD). 3. Monitor for signs of distress and adjust the dose or formulation accordingly.[5] |
Data Presentation
Disclaimer: Specific in vivo pharmacokinetic and efficacy data for this compound and its direct analogs are not publicly available. The following tables present illustrative data based on typical preclinical results for orally bioavailable small molecule degraders to serve as a guide for experimental design and expectation setting.
Table 1: Representative Pharmacokinetic Parameters of an Oral β-Catenin Degrader in Mice
| Parameter | Unit | Value (Illustrative) | Description |
| Dose (Oral Gavage) | mg/kg | 50 | Single oral dose administered to mice. |
| Cmax | ng/mL | 850 | Maximum observed plasma concentration. |
| Tmax | hours | 2 | Time to reach maximum plasma concentration. |
| AUC0-24h | ng*h/mL | 6200 | Area under the plasma concentration-time curve from 0 to 24 hours. |
| t1/2 (half-life) | hours | 6 | Time for the plasma concentration to decrease by half. |
| Oral Bioavailability (F%) | % | 35 | The fraction of the oral dose that reaches systemic circulation. |
Table 2: Representative In Vivo Efficacy in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 50 mg/kg, PO, QD | 1500 ± 250 | 0% |
| β-Catenin Degrader | 50 mg/kg, PO, QD | 600 ± 150 | 60% |
(Data are presented as mean ± standard error of the mean. QD = once daily)
Experimental Protocols
Protocol 1: Preparation of Oral/Intraperitoneal Formulation for this compound Analog (NRX-252114)
This protocol is adapted from the published formulation for NRX-252114.[4]
-
Materials:
-
NRX-252114 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
-
-
Procedure for a 1 mL working solution (e.g., 2.5 mg/mL): a. Prepare a stock solution of NRX-252114 in DMSO (e.g., 25 mg/mL). b. In a sterile tube, add 400 µL of PEG300. c. Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly by vortexing. d. Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear and homogenous. e. Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly. f. The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. g. It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
Protocol 2: General Workflow for an In Vivo Efficacy Study
-
Animal Model: Use an appropriate xenograft or patient-derived xenograft (PDX) model with a known Wnt/β-catenin pathway mutation (e.g., APC or CTNNB1 mutations).
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week.
-
Randomization: Randomize mice into treatment and control groups with similar average tumor volumes.
-
Dosing:
-
Administer the β-catenin degrader or vehicle control via the chosen route (e.g., oral gavage).
-
Dosing should be based on the animal's body weight, which should be recorded at each dosing event.
-
-
Efficacy Endpoints:
-
Continue monitoring tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
The study may be terminated when tumors in the control group reach a predetermined size limit.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study (or at intermediate time points), collect tumor and plasma samples.
-
Analyze β-catenin levels in tumor lysates by Western blot or ELISA to confirm target degradation.
-
Analyze downstream target gene expression (e.g., c-Myc, Axin2) by qRT-PCR.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and mechanism of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nurix Therapeutics to Present Corporate Update at J.P. Morgan Healthcare Conference on January 13, 2025 [quiverquant.com]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
identifying and mitigating off-target effects of NRX-1532
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of NRX-1532, a molecular glue that enhances the degradation of β-catenin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule "molecular glue" designed to enhance the interaction between mono-phosphorylated pSer33/Ser37 β-catenin and its E3 ubiquitin ligase, β-TrCP.[1] This enhanced binding leads to increased ubiquitylation and subsequent proteasomal degradation of β-catenin.[2][3] By promoting the degradation of β-catenin, this compound can inhibit the oncogenic Wnt/β-catenin signaling pathway.[4][5]
Q2: What are the known on-target potency values for this compound?
The potency of this compound has been determined in several biochemical and biophysical assays. The half-maximal effective concentration (EC50) for enhancing the pSer33/Ser37 β-catenin:β-TrCP interaction is approximately 206 µM in a fluorescence polarization (FP) assay, 246 µM in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, and 129 µM in a surface plasmon resonance (SPR) assay.[1] More potent analogs, such as NRX-103094, have been developed with EC50 values in the nanomolar range.[6][7]
On-Target Potency of this compound and Analogs
| Compound | Assay | EC50 | Reference |
| This compound | Fluorescence Polarization (FP) | 206 ± 54 µM | [1] |
| Time-Resolved FRET (TR-FRET) | 246 ± 17 µM | [1] | |
| Surface Plasmon Resonance (SPR) | 129 ± 33 µM | [1] | |
| NRX-103094 | TR-FRET | 62 nM | [6] |
Q3: Are there any known off-target effects for this compound?
As of the latest available data, specific off-target interaction profiles for this compound have not been publicly disclosed. As with any small molecule inhibitor, there is a potential for off-target binding, which can lead to unintended biological consequences. Therefore, comprehensive off-target profiling is a critical step in the preclinical development of this compound and its analogs.
Q4: What are the recommended initial steps to identify potential off-target effects of this compound?
A tiered approach is recommended for identifying potential off-target effects.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[7] These tools can screen against databases of known protein structures and binding sites.
-
Broad-Panel Kinase Screening: Since a large portion of the proteome consists of kinases and they are common off-targets for small molecules, a broad-panel kinase screen is a crucial first step.[8] This will identify any potential interactions with a wide range of kinases.
-
Affinity-Based Proteomics: Employ techniques like affinity chromatography coupled with mass spectrometry to identify proteins from cell lysates that bind to immobilized this compound.[9]
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a structured workflow for researchers encountering unexpected phenotypes or seeking to proactively characterize the selectivity of this compound.
Problem: Unexpected cellular phenotype observed upon this compound treatment that does not correlate with β-catenin degradation.
Step 1: Confirm On-Target Activity
-
Action: Perform a dose-response experiment and measure the levels of β-catenin and a known downstream target (e.g., c-Myc, Cyclin D1) via Western blot or qPCR.
-
Expected Outcome: A clear dose-dependent decrease in β-catenin and its target gene expression, consistent with the known EC50 of this compound.
-
Troubleshooting: If on-target activity is not observed, verify the compound's integrity and concentration. Ensure the cell line used is responsive to Wnt/β-catenin signaling modulation.
Step 2: Initial Off-Target Screening (Biochemical)
-
Action: Submit this compound for a broad-panel kinase inhibition screen (e.g., a panel of over 400 kinases).
-
Data Presentation:
Hypothetical Kinase Profiling Results for this compound (at 10 µM)
| Kinase Family | Kinase | % Inhibition |
| Serine/Threonine Kinase | Kinase A | 85% |
| Serine/Threonine Kinase | Kinase B | 62% |
| Tyrosine Kinase | Kinase C | 15% |
| ... | ... | ... |
-
Interpretation: Significant inhibition (>50%) of any kinase warrants further investigation.
Step 3: Cellular Target Engagement Assays
-
Action: For promising off-target candidates identified in Step 2, perform a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.
-
Data Presentation:
Hypothetical CETSA Results for Kinase A with this compound
| This compound Conc. (µM) | Thermal Stability Shift (°C) |
| 0 | 0 |
| 1 | 0.5 |
| 10 | 2.1 |
| 100 | 4.5 |
-
Interpretation: A significant thermal shift indicates direct binding of this compound to the off-target protein in cells.
Step 4: Functional Validation of Off-Target Effects
-
Action: Use a more selective inhibitor for the identified off-target kinase (if available) or employ siRNA/CRISPR to knock down the off-target. Compare the resulting phenotype with that observed with this compound.
-
Expected Outcome: If the unexpected phenotype is recapitulated by inhibiting or knocking down the off-target, it is likely a true off-target effect of this compound.
Step 5: Mitigating Off-Target Effects
-
Action:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce binding to the off-target while maintaining on-target potency.[10]
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize off-target engagement.
-
Alternative Molecular Glues: If available, consider using more potent and selective analogs like NRX-103094.[6]
-
Experimental Protocols
Protocol 1: Broad-Panel Kinase Screen
-
Objective: To identify potential kinase off-targets of this compound.
-
Methodology: A radiometric or fluorescence-based in vitro kinase assay is typically used.[8]
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a multi-well plate, incubate a panel of purified kinases with their respective substrates and ATP (spiked with γ-³²P-ATP for radiometric assays).
-
Add this compound at a fixed concentration (e.g., 10 µM).
-
Allow the kinase reaction to proceed for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition relative to a DMSO control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of this compound to a potential off-target protein in intact cells.
-
Methodology: Based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 1 hour.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for the potential off-target protein.
-
Quantify the band intensities to determine the melting curve and the thermal shift induced by this compound.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Decision tree for mitigating off-target effects.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. researchgate.net [researchgate.net]
- 5. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
improving the potency of NRX-1532 through structural modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the potency of G-protein coupled receptor (GPCR) agonists through structural modifications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lead compound exhibits high binding affinity (low Ki) but poor functional potency (high EC50). What are the potential reasons and next steps?
A1: This scenario suggests that while your compound binds to the receptor effectively, it may not be efficient at inducing the conformational change required for downstream signaling. Here are some possible reasons and troubleshooting steps:
-
Partial Agonism: The compound may be a partial agonist, meaning it doesn't fully activate the receptor even at saturating concentrations.
-
Troubleshooting: Consider structural modifications that could better stabilize the active conformation of the receptor. This might involve introducing groups that can form additional hydrogen bonds or hydrophobic interactions with key residues in the receptor's active site.
-
-
Biased Agonism: The compound might be preferentially activating a non-primary signaling pathway (e.g., β-arrestin pathway over the G-protein pathway).
-
Troubleshooting: Screen the compound in assays that measure both G-protein and β-arrestin pathway activation to determine if it is a biased agonist. If so, structural modifications can be made to shift the bias towards the desired signaling pathway.
-
-
Incorrect Assay Conditions: The functional assay conditions may not be optimal.
-
Troubleshooting: Optimize assay parameters such as cell density, incubation time, and concentration of signaling molecules (e.g., ATP for cAMP assays).
-
Q2: We are observing a flat structure-activity relationship (SAR), where modifications to our lead compound do not significantly change its potency. How can we overcome this?
A2: A flat SAR can be challenging and may indicate that you are modifying a part of the molecule that does not interact with the receptor in a way that affects potency.
-
Troubleshooting Strategies:
-
Explore Different Regions of the Molecule: Shift your focus to modifying other functional groups or different parts of the molecular scaffold.
-
Utilize Computational Modeling: Use molecular docking and dynamics simulations to predict how your compound and its analogs bind to the receptor. This can help identify key interaction points and guide your synthetic efforts.
-
Consider Bioisosteric Replacements: Replace functional groups with other groups that have similar physical or chemical properties but may lead to improved interactions with the receptor.
-
Q3: Our attempts to improve potency have led to a decrease in selectivity against other receptors. What can be done?
A3: Loss of selectivity is a common issue in drug development.
-
Troubleshooting Strategies:
-
Structural Analysis: Compare the crystal structures of your target receptor and the off-target receptors. Identify differences in the binding pockets that can be exploited to design more selective compounds.
-
Rigidification of the Molecule: Introducing conformational constraints, such as rings or double bonds, can lock the molecule into a conformation that is more specific for the target receptor.
-
Avoid "Privileged Scaffolds": Some molecular scaffolds are known to bind to multiple receptors. If your lead compound has such a scaffold, consider synthesizing analogs with different core structures.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
Test compound at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and either the assay buffer (for total binding), the test compound at different concentrations, or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound ligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay for Determining Functional Potency (EC50)
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a common second messenger for Gs-coupled GPCRs.
Materials:
-
Cells expressing the target Gs-coupled GPCR
-
Test compound at various concentrations
-
Positive control (a known agonist, e.g., isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Add the test compound at various concentrations or the positive control to the wells.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).
Data Presentation
| Compound | Modification | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Emax (%) |
| Lead Compound | - | 50 | 250 | 100 |
| Analog 1 | Addition of a hydroxyl group | 25 | 100 | 100 |
| Analog 2 | Replacement of methyl with ethyl | 60 | 300 | 95 |
| Analog 3 | Introduction of a phenyl ring | 10 | 50 | 105 |
| Analog 4 | Bioisosteric replacement of ester with amide | 45 | 200 | 80 (Partial Agonist) |
Visualizations
Caption: Signaling pathway of a typical Gs-coupled GPCR.
Caption: Workflow for lead optimization through structural modifications.
Caption: Decision tree for troubleshooting low potency in lead compounds.
refining NRX-1532 treatment protocols for specific cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NRX-1532 in their cancer cell line experiments. The following information is designed to help refine treatment protocols and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective inhibitor of Kinase-X (KX), a critical downstream component of the Growth Factor Receptor Y (GFRY) signaling pathway. By binding to the ATP-binding pocket of KX, this compound prevents its phosphorylation and subsequent activation of the STATZ transcription factor. This blockade inhibits the transcription of genes essential for cell proliferation and survival.
Q2: How do I select a starting concentration for this compound in my cell line of interest?
A2: We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A common starting range is from 1 nM to 10 µM. For sensitive cell lines such as Cell Line A (Lung Carcinoma) and Cell Line B (Pancreatic Cancer), a lower concentration range may be sufficient.
Q3: My cells are not responding to this compound treatment. What are the potential causes?
A3: Lack of response could be due to several factors:
-
Low Target Expression: The cell line may have low or no expression of GFRY or KX. We recommend performing a baseline protein expression analysis.
-
Resistant Mutations: The cell line may harbor mutations downstream of KX, such as a constitutively active STATZ, rendering the inhibition of KX ineffective.
-
Drug Inactivation: The cell line may metabolize or efflux this compound at a high rate.
-
Experimental Error: Issues with drug dilution, cell seeding density, or assay protocol could lead to inaccurate results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High IC50 value in a supposedly sensitive cell line. | 1. Suboptimal drug concentration or incubation time.2. Cell confluence is too high or too low.3. Incorrect solvent used for this compound dilution. | 1. Perform a time-course experiment (24, 48, 72 hours) and a wider dose-response curve.2. Optimize cell seeding density to ensure exponential growth during the experiment.3. Ensure this compound is dissolved in a compatible solvent (e.g., DMSO) and that the final solvent concentration in the media is non-toxic to the cells (typically <0.1%). |
| Inconsistent results between replicate experiments. | 1. Variation in cell passage number.2. Inconsistent cell seeding.3. Pipetting errors during drug dilution or assay setup. | 1. Use cells within a consistent, low passage number range.2. Ensure a homogenous single-cell suspension before seeding.3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Unexpected cell death in vehicle control group. | 1. Solvent (e.g., DMSO) toxicity.2. Contamination (mycoplasma, bacteria, fungi). | 1. Test a range of solvent concentrations to determine the maximum non-toxic level.2. Regularly test cell cultures for mycoplasma contamination and maintain sterile techniques. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from the highest to the lowest desired concentration. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X drug dilutions. Incubate for the desired time (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis of KX Pathway Inhibition
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-KX, total KX, p-STATZ, total STATZ, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits the GFRY-KX-STATZ signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for unexpected this compound resistance.
addressing resistance mechanisms to NRX-1532 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the molecular glue degrader NRX-1532 in cancer cells.
Troubleshooting Guides
Scenario 1: Decreased sensitivity to this compound in a previously sensitive cell line.
| Question | Possible Cause | Recommended Action |
| My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What could be the reason? | 1. Acquired Mutations: Cancer cells may have developed mutations in key proteins of the Wnt/β-catenin pathway. | 1. Sequence the β-catenin ( CTNNB1) and β-TrCP (BTRC) genes in the resistant cells to identify potential mutations. |
| 2. Upregulation of β-catenin: The cancer cells might be overproducing β-catenin, overwhelming the degradation capacity induced by this compound. | 2. Perform a Western blot or qPCR to compare β-catenin protein and mRNA levels between sensitive and resistant cells. | |
| 3. Altered Drug Efflux: Increased expression of drug efflux pumps could be reducing the intracellular concentration of this compound. | 3. Use a drug efflux pump inhibitor in combination with this compound to see if sensitivity is restored. |
Scenario 2: A specific cancer cell line is intrinsically resistant to this compound.
| Question | Possible Cause | Recommended Action |
| I am testing this compound on a new cancer cell line, and it shows no effect. Why might this be? | 1. Pre-existing Mutations: The cell line may harbor mutations that make it inherently resistant to this compound. | 1. Check the genomic database for the cell line to see if mutations in CTNNB1 or BTRC have been reported. If not, sequence these genes. |
| 2. Low β-TrCP Expression: The cell line may have low endogenous levels of the β-TrCP E3 ligase. | 2. Quantify β-TrCP expression levels using Western blot or qPCR. | |
| 3. Alternative Wnt Pathway Activation: The cancer's growth may be driven by mechanisms independent of β-catenin stabilization. | 3. Investigate other components of the Wnt signaling pathway for activating mutations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a molecular glue that enhances the interaction between β-catenin and its E3 ubiquitin ligase, β-TrCP.[1][2][3] Specifically, it stabilizes the binding of β-TrCP to phosphorylated β-catenin (at serines 33 and 37), leading to increased ubiquitination and subsequent degradation of β-catenin by the proteasome.[4][5][6] This leads to the downregulation of Wnt signaling, which is often aberrantly activated in cancer.[7][8]
Q2: What are the most likely mechanisms of acquired resistance to this compound?
The most probable mechanisms of acquired resistance to this compound include:
-
Mutations in β-catenin: Mutations in the phosphorylation sites (Ser33/Ser37) of β-catenin can prevent its recognition by β-TrCP, rendering this compound ineffective.[4][9]
-
Mutations in β-TrCP: Alterations in the substrate-binding domain of β-TrCP can disrupt its interaction with β-catenin, even in the presence of this compound.
-
Upregulation of Wnt/β-catenin signaling: Increased production of β-catenin can saturate the degradation machinery, diminishing the effect of this compound.[10][11][12]
-
Dysregulation of the Ubiquitin-Proteasome System: A general decrease in the efficiency of the ubiquitin-proteasome system can lead to reduced degradation of β-catenin.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cancer cells.[13]
Q3: How can I confirm if my resistant cells have mutations in β-catenin or β-TrCP?
You can perform Sanger sequencing or next-generation sequencing (NGS) on the genomic DNA isolated from your resistant cell lines. Compare the sequences to the wild-type sequences of CTNNB1 and BTRC from the parental, sensitive cell line.
Q4: What experimental approaches can be used to investigate the upregulation of β-catenin?
-
Western Blot: Compare the total and nuclear β-catenin protein levels in resistant versus sensitive cells. An increase in the resistant line suggests upregulation.
-
Quantitative PCR (qPCR): Measure the mRNA levels of CTNNB1 to determine if the upregulation is at the transcriptional level.
-
Immunofluorescence: Visualize the subcellular localization and quantity of β-catenin. Increased nuclear localization in resistant cells is a sign of pathway activation.
Q5: Are there any known analogs or next-generation compounds related to this compound?
Yes, NRX-252114 and NRX-103094 are optimized analogs of this compound with improved potency and binding affinity for the β-catenin:β-TrCP complex.[5][14]
Quantitative Data Summary
| Compound | Parameter | Value | Assay |
| This compound | EC50 | 206 ± 54 μM | Fluorescence Polarization |
| This compound | EC50 | 246 ± 17 μM | TR-FRET |
| This compound | EC50 | 129 ± 33 μM | Surface Plasmon Resonance |
Data extracted from Simonetta, K. R., et al. (2019). Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction. Nature Communications.
Experimental Protocols
Protocol: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to the compound.
Materials:
-
This compound sensitive cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks and plates
-
Cell counting apparatus
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Treatment: Culture the cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells will die.
-
Subculture Surviving Cells: Once the surviving cells repopulate the flask, subculture them and continue the treatment with the same concentration of this compound.
-
Dose Escalation: After the cells have adapted and are growing steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x the previous concentration).
-
Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterize Resistant Population: Once a cell population that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50) is established, perform a new IC50 determination to confirm the degree of resistance.
-
Cryopreserve: Cryopreserve the resistant cell line at different passages for future experiments.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. β-Trcp couples β-catenin phosphorylation-degradation and regulates Xenopus axis formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 8. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. β-catenin as a key regulator of the cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The regulation of β-catenin activity and function in cancer: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [diposit.ub.edu]
Technical Support Center: Enhancing the Cellular Uptake of NRX-1532
Disclaimer: As "NRX-1532" is not a publicly documented compound, this guide is based on the hypothetical scenario that this compound is a novel hydrophobic small molecule drug candidate. The following troubleshooting advice, protocols, and data are derived from established methods for enhancing the cellular uptake of such compounds.
Troubleshooting Guide
This section addresses common issues encountered during cellular uptake experiments with hydrophobic compounds like this compound.
| Question/Issue | Possible Cause | Suggested Solution |
| Why am I observing very low or no intracellular concentration of this compound? | Poor aqueous solubility: this compound may be precipitating in your aqueous cell culture medium. | 1. Use a solubilizing agent: Formulate this compound with cyclodextrins to increase its solubility.[1][2][3][4][5] 2. Liposomal formulation: Encapsulate this compound in liposomes to facilitate its transport across the cell membrane.[6][7][8][9] 3. Co-solvent system: Dissolve this compound in a small amount of a biocompatible solvent (e.g., DMSO) before diluting it in the final medium. Ensure the final solvent concentration is non-toxic to your cells. |
| I see evidence of this compound binding to the outside of the cells, but not being internalized. What can I do? | Inefficient membrane translocation: The compound may be associating with the cell membrane but not efficiently crossing it. | 1. Cell-penetrating peptides (CPPs): Conjugate this compound to a CPP to actively drive it across the cell membrane.[10][11][12][13][14] 2. Permeation enhancers: Co-administer this compound with a mild permeation enhancer, but be cautious of cytotoxicity. |
| My uptake results are highly variable between experiments. How can I improve consistency? | Inconsistent formulation: The this compound formulation (e.g., liposomes, cyclodextrin complexes) may not be uniform. Cell health variability: Differences in cell confluence, passage number, or overall health can affect uptake. | 1. Characterize your formulation: Ensure consistent particle size and encapsulation efficiency for liposomes, or a stable complex formation with cyclodextrins. 2. Standardize cell culture conditions: Use cells within a specific passage number range, seed at a consistent density, and ensure high viability before starting the experiment. |
| I'm observing significant cytotoxicity at concentrations where I expect to see uptake. What's the issue? | Compound toxicity: this compound itself may be toxic at the required concentrations. Formulation toxicity: The delivery vehicle (e.g., certain CPPs, high concentrations of cyclodextrins) may be causing cell death. | 1. Dose-response curve: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound and your formulation components. 2. Optimize formulation: Test different types of cyclodextrins or lipid compositions for liposomes to find a less toxic alternative.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: For hydrophobic compounds like this compound, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). The stock solution can then be diluted in your aqueous experimental buffer or cell culture medium. It is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How can I quantify the intracellular concentration of this compound?
A2: Quantifying intracellular drug concentrations is crucial for understanding its efficacy and toxicity.[15][16][17][18] A common method involves treating cells with this compound for a specific duration, followed by thorough washing to remove any extracellular compound. The cells are then lysed, and the concentration of this compound in the lysate is determined using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).[17]
Q3: Can I use fluorescence microscopy to track the uptake of this compound?
A3: If this compound is intrinsically fluorescent or has been labeled with a fluorophore, fluorescence microscopy is an excellent qualitative and semi-quantitative method to visualize its cellular uptake and subcellular localization. Confocal microscopy is particularly useful for distinguishing between membrane-bound and internalized compounds. Flow cytometry can also be used for a more quantitative analysis of cellular fluorescence.[19]
Q4: What are the key differences between using cyclodextrins and liposomes to enhance uptake?
A4: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[1][3][4][5] This can lead to a higher concentration of the drug at the cell surface, promoting passive diffusion. Liposomes, on the other hand, are lipid vesicles that can encapsulate drugs and deliver them into cells through mechanisms like membrane fusion or endocytosis.[6][7][8][9] The choice between the two depends on the specific properties of this compound and the desired delivery mechanism.
Data Presentation
The following tables provide a hypothetical comparison of different methods to enhance the cellular uptake of this compound.
Table 1: Comparison of this compound Intracellular Concentration with Different Delivery Methods
| Delivery Method | This compound Concentration (µM) | Intracellular Concentration (ng/10^6 cells) | Fold Increase vs. Control |
| Control (this compound alone) | 10 | 15.2 ± 2.1 | 1.0 |
| HP-β-Cyclodextrin | 10 | 78.5 ± 5.6 | 5.2 |
| DOPC/Cholesterol Liposomes | 10 | 155.3 ± 11.8 | 10.2 |
| TAT-Conjugate | 10 | 258.1 ± 19.4 | 17.0 |
Table 2: Cytotoxicity of Different this compound Formulations
| Formulation | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 98.7 ± 1.5 |
| This compound alone | 10 | 95.3 ± 2.8 |
| HP-β-Cyclodextrin | 10 | 92.1 ± 3.1 |
| DOPC/Cholesterol Liposomes | 10 | 94.5 ± 2.5 |
| TAT-Conjugate | 10 | 88.6 ± 4.2 |
Experimental Protocols
Protocol 1: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration of 100 mM.
-
Complex Formation:
-
Add the this compound stock solution to the HP-β-CD solution at a molar ratio of 1:10 (this compound:HP-β-CD).
-
Incubate the mixture at 37°C for 1 hour with constant agitation to facilitate the formation of the inclusion complex.
-
-
Sterilization and Use: Sterilize the final formulation by passing it through a 0.22 µm filter. The complex is now ready for use in cell culture experiments.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Mixture Preparation:
-
In a round-bottom flask, dissolve DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and cholesterol in a 2:1 molar ratio in chloroform.
-
Add this compound to the lipid mixture at a drug-to-lipid ratio of 1:20 (w/w).
-
-
Thin-Film Formation:
-
Evaporate the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by vortexing for 30 minutes at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 11-21 times.
-
-
Purification: Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
Mandatory Visualization
Caption: Workflow for a cellular uptake experiment of this compound.
Caption: Hypothetical signaling pathway inhibited by intracellular this compound.[20][21][22][23][24]
References
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. mdpi.com [mdpi.com]
- 14. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Therapeutic Index of NRX-1532 and Related β-Catenin Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the therapeutic index of the β-catenin molecular glue degrader, NRX-1532, and related compounds. The strategies outlined below are based on established principles of targeted protein degradation and preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that functions as a "molecular glue." It enhances the interaction between mutant β-catenin and β-TrCP, a component of the SCF E3 ubiquitin ligase complex.[1][2][3] This enhanced binding promotes the ubiquitylation and subsequent proteasomal degradation of oncogenic β-catenin.[1][3]
Q2: What are the key challenges in optimizing the therapeutic index of molecular glue degraders like this compound?
Optimizing the therapeutic index of molecular glues involves balancing on-target potency with off-target toxicity. Key challenges include:
-
Achieving High Selectivity: Ensuring the molecular glue selectively degrades the target protein (mutant β-catenin) without affecting other essential proteins.
-
Managing Off-Target Effects: Degradation of unintended proteins can lead to cellular toxicity.[4]
-
Optimizing Pharmacokinetics (PK) and Pharmacodynamics (PD): Achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties, along with a sustained degradation effect, is crucial.[4]
-
Overcoming Drug Resistance: Tumor cells may develop resistance to the degrader over time.
Q3: What are the potential off-target effects of degrading β-catenin?
While this compound is designed to target mutant β-catenin, off-target degradation of wild-type β-catenin or other proteins could have physiological consequences. β-catenin is a crucial component of cell-cell adhesion and the Wnt signaling pathway, which is vital for tissue homeostasis.[5][6][7] Potential off-target effects could include disruption of normal tissue function and development. For instance, one study on a different β-catenin inhibitor, KYA1797K, noted potential off-target binding to PD-L1.[8]
Troubleshooting Guide: Improving the Therapeutic Index of this compound
This guide provides strategies and experimental approaches to address common challenges encountered during the preclinical development of this compound and similar compounds.
Issue 1: Low Potency or Incomplete Target Degradation
Possible Causes:
-
Insufficient binding affinity to the β-catenin/β-TrCP complex.
-
Poor cell permeability.
-
Rapid metabolic clearance.
Troubleshooting Strategies:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve binding affinity and cellular potency. For example, the development of NRX-103094 from this compound involved introducing a diarylthioether group to increase affinity.
-
Optimize Physicochemical Properties: Modify the chemical structure to enhance solubility and cell permeability. Molecular glues generally have more favorable physicochemical properties than larger PROTAC molecules.
-
Co-administration with other agents: Investigate combination therapies that may synergize with this compound to enhance its anti-cancer effects.
Issue 2: Observed Off-Target Toxicity in Cellular or Animal Models
Possible Causes:
-
Degradation of proteins other than mutant β-catenin.
-
"Off-tissue" effects where the drug impacts healthy tissues.
Troubleshooting Strategies:
-
Proteomics-based Off-Target Profiling: Utilize mass spectrometry-based proteomics to identify unintended protein degradation in response to this compound treatment.
-
Structure-Based Design for Selectivity: Employ computational modeling and structural biology to design analogs of this compound with higher specificity for the mutant β-catenin/β-TrCP interface.
-
Targeted Drug Delivery: Encapsulate this compound in nanoparticles or conjugate it to a tumor-targeting ligand to increase its concentration at the tumor site and minimize exposure to healthy tissues.
-
Dose Optimization: Conduct dose-response studies in animal models to identify the lowest effective dose with an acceptable safety margin.
Experimental Protocols & Data
Key Preclinical Assays for Evaluating β-Catenin Degraders
The following table summarizes essential in vitro and in vivo assays for characterizing the efficacy and safety of β-catenin molecular glue degraders.
| Assay Type | Purpose | Key Parameters Measured |
| In Vitro Binding Assays | To quantify the binding affinity of the degrader to the target complex. | Dissociation constant (Kd), IC50 |
| Cellular Degradation Assays | To measure the extent and rate of target protein degradation in cells. | DC50 (concentration for 50% degradation), Dmax (maximum degradation) |
| Cell Viability/Cytotoxicity Assays | To assess the impact of the degrader on cancer cell survival. | IC50, EC50 |
| Off-Target Profiling | To identify unintended protein targets of the degrader. | Changes in protein abundance across the proteome. |
| In Vivo Efficacy Studies | To evaluate the anti-tumor activity of the degrader in animal models. | Tumor growth inhibition, survival rate. |
| Pharmacokinetic (PK) Studies | To determine the ADME properties of the degrader. | Half-life, bioavailability, clearance. |
| Toxicology Studies | To assess the safety profile of the degrader in animals. | Maximum tolerated dose (MTD), organ-specific toxicities. |
Experimental Workflow for Assessing a Novel β-Catenin Degrader
References
- 1. drughunter.com [drughunter.com]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
Validation & Comparative
A Head-to-Head Comparison: NRX-1532 Molecular Glues Versus PROTACs for Targeted β-Catenin Degradation
For researchers, scientists, and drug development professionals, the targeted degradation of β-catenin, a pivotal oncogenic driver in multiple cancers, represents a promising therapeutic strategy. Two distinct classes of molecules, molecular glues like NRX-1532 and its derivatives, and Proteolysis Targeting Chimeras (PROTACs) such as xStAx-VHLL, have emerged as key players in this endeavor. This guide provides an objective comparison of their mechanisms, performance based on available preclinical data, and the experimental protocols to evaluate them.
Executive Summary
| Feature | This compound & Derivatives (e.g., NRX-252114) | PROTACs (e.g., xStAx-VHLL) |
| Mechanism of Action | Molecular Glue: Enhances the natural interaction between β-catenin and its E3 ligase, β-TrCP. | Heterobifunctional Degrader: Recruits a novel E3 ligase (e.g., VHL) to β-catenin to induce ubiquitination. |
| E3 Ligase Utilized | β-TrCP (endogenous ligase for β-catenin) | Exogenous E3 ligase (e.g., VHL, CRBN) |
| Reported Potency | NRX-252114 enhances mutant β-catenin:β-TrCP binding with an EC50 of 6.5 nM.[1][2] Cellular degradation of an engineered mutant β-catenin was observed at concentrations around 35-40 µM. | xStAx-VHLL induces β-catenin degradation in colorectal cancer cell lines at concentrations of 10-60 µM and inhibits Wnt signaling at 50-90 µM.[3] |
| In Vivo Efficacy | Preclinical in vivo data for NRX compounds in the public domain is limited. | xStAx-VHLL administered at 30 mg/kg via intraperitoneal injection for 14 days showed antitumor activity in a mouse intestinal tumor model.[3] |
| Target Specificity | Primarily targets mutant forms of β-catenin that have impaired binding to β-TrCP.[1] | Can be designed to target specific epitopes on β-catenin. |
| Molecular Size | Smaller molecule, generally offering better drug-like properties. | Larger molecule due to the presence of two ligands and a linker. |
Mechanism of Action: A Tale of Two Degradation Strategies
The fundamental difference between this compound and PROTACs lies in how they orchestrate the ubiquitination and subsequent proteasomal degradation of β-catenin.
This compound and its analogs act as "molecular glues." They enhance the natural, albeit sometimes weakened, interaction between β-catenin and its native E3 ubiquitin ligase, β-TrCP.[1][4] Certain mutations in β-catenin can impair this interaction, leading to its accumulation and oncogenic signaling. NRX compounds effectively "glue" these two proteins together, restoring the natural degradation process.
PROTACs, on the other hand, are heterobifunctional molecules. They consist of a ligand that binds to β-catenin and another ligand that binds to an E3 ubiquitin ligase, connected by a linker. xStAx-VHLL, for example, uses a stapled peptide to bind to β-catenin and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[5][6] This brings VHL into close proximity with β-catenin, an interaction that does not naturally occur, leading to the ubiquitination and degradation of β-catenin.
Quantitative Performance Data
| Compound | Assay Type | Cell Line / System | Key Findings | Reference |
| NRX-252114 | Binding Assay (TR-FRET) | Purified proteins | EC50 = 6.5 nM for enhancing pSer33/S37A β-catenin peptide binding to β-TrCP. | [1][2] |
| NRX-252114 | Cellular Degradation | Engineered HEK293T cells | Induces degradation of S33E/S37A mutant β-catenin at ~35-40 µM. | |
| xStAx-VHLL | Western Blot | Colorectal cancer cells | Induces dose-dependent degradation of β-catenin at 10-60 µM. | [3] |
| xStAx-VHLL | Luciferase Reporter Assay | HEK293T cells | Inhibits Wnt/β-catenin signaling at 50-90 µM. | [3] |
| xStAx-VHLL | In Vivo Tumor Model | APCmin/+ mice | 30 mg/kg IP for 14 days significantly reduced tumor number. | [3] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Experimental Workflow for Assessing β-catenin Degradation
β-catenin Degradation Assay via Western Blot
This protocol allows for the quantification of β-catenin protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed colorectal cancer cells (e.g., SW480, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound/NRX-252114 or xStAx-VHLL for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the β-catenin signal to the loading control.
-
Calculate the percentage of β-catenin degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay confirms that the degradation of β-catenin is mediated by the ubiquitin-proteasome system.
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin in ubiquitination buffer.
-
Add purified β-catenin protein and the degrader compound (this compound/NRX-252114 or xStAx-VHLL).
-
For NRX compounds, include recombinant β-TrCP. For PROTACs, include the corresponding E3 ligase (e.g., VHL).
-
Initiate the reaction by adding ATP.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Detection:
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a western blot using an antibody specific for β-catenin to visualize the ladder of polyubiquitinated β-catenin species.
-
Conclusion
Both this compound-like molecular glues and PROTACs like xStAx-VHLL represent innovative and promising strategies for the targeted degradation of β-catenin. The choice between these two modalities may depend on the specific context, such as the mutational status of β-catenin in a particular cancer type and the desired pharmacokinetic and pharmacodynamic properties. The preclinical data available to date suggests that both approaches are capable of inducing β-catenin degradation and inhibiting oncogenic signaling. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and safety profiles. The experimental protocols provided in this guide offer a framework for researchers to conduct such critical evaluations.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. xStAx-VHLL | Active Degraders: R&D Systems [rndsystems.com]
- 6. A PROTAC peptide induces durable β-catenin degradation and suppresses Wnt-dependent intestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of NRX-1532 and its Analogs Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of NRX-1532, a first-generation molecular glue, and its more potent successors, designed to induce the degradation of oncogenic mutant β-catenin. We will delve into their mechanism of action, present available experimental data, and, in the absence of published knockout validation studies, propose a detailed experimental framework for utilizing knockout models to definitively validate their on-target activity.
Introduction to this compound and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation. Its dysregulation, often through mutations in the β-catenin gene (CTNNB1), is a hallmark of various cancers. These mutations, frequently occurring at serine 37 (S37), prevent the phosphorylation-dependent degradation of β-catenin, leading to its accumulation and the activation of oncogenic gene expression.
This compound and its optimized analogs are innovative molecular glues that enhance the interaction between mutant β-catenin and its E3 ubiquitin ligase, β-transducin repeat-containing protein (β-TrCP). This enhanced proximity facilitates the ubiquitination and subsequent proteasomal degradation of the otherwise stable mutant β-catenin, offering a promising therapeutic strategy.
Mechanism of Action: A Molecular Glue Approach
This compound and its derivatives function by binding to the interface of the β-catenin/β-TrCP complex, effectively "gluing" them together. This is particularly effective for mutant forms of β-catenin (e.g., S37A) that exhibit weakened binding to β-TrCP. The increased affinity induced by the molecular glue restores the ubiquitination process, marking the mutant β-catenin for destruction by the proteasome.
Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the intervention point of this compound.
Caption: The Wnt/β-catenin signaling pathway and the mechanism of this compound.
Comparative Performance of this compound and Optimized Analogs
While this compound was a pioneering molecule, subsequent research has led to the development of significantly more potent analogs. The following table summarizes the in vitro performance of this compound and its successors in enhancing the interaction between a phosphomimetic mutant β-catenin peptide (pSer33/Ser37) and β-TrCP.
| Compound | EC50 for PPI Enhancement (TR-FRET) | Fold Cooperativity |
| This compound | 246 ± 17 µM | 10 |
| NRX-103094 | 62 nM | >1500 |
| NRX-252114 | 6.5 nM | >1500 |
| NRX-252262 | 3.8 nM | >1500 |
Data sourced from in vitro binding assays.
Validating the Mechanism of Action with Knockout Models: A Proposed Experimental Framework
To date, published literature has not detailed the validation of this compound or its analogs using knockout models. Such experiments are crucial to definitively prove that the observed degradation of mutant β-catenin is dependent on the presence of β-TrCP. Below, we outline a comprehensive experimental protocol to address this.
Experimental Workflow
Caption: Proposed workflow for validating the mechanism of action using a β-TrCP knockout model.
Detailed Experimental Protocols
1. Generation of a β-TrCP Knockout Cell Line
-
Cell Line Selection: Utilize a human cancer cell line endogenously expressing a relevant β-catenin mutation (e.g., S37A), such as TOV-112D (ovarian cancer).
-
CRISPR/Cas9 Design: Design and synthesize guide RNAs (gRNAs) targeting a conserved exon of the BTRC gene (encoding β-TrCP).
-
Transfection: Co-transfect the selected cell line with plasmids encoding Cas9 nuclease and the designed gRNAs.
-
Single-Cell Cloning: Following transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Knockout Verification:
-
Western Blot: Screen individual clones for the absence of β-TrCP protein expression compared to the wild-type parental cell line.
-
Sanger Sequencing: Sequence the genomic region targeted by the gRNAs to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
2. In Vitro Drug Treatment and Analysis
-
Cell Culture: Culture both the wild-type and validated β-TrCP knockout (KO) cell lines under standard conditions.
-
Treatment: Treat both cell lines with a potent this compound analog (e.g., NRX-252114 or NRX-252262) at various concentrations and for different durations (e.g., 0, 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: At each time point, harvest the cells and prepare whole-cell lysates.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin).
-
Use a secondary antibody conjugated to a fluorophore or enzyme for detection.
-
-
Quantification: Quantify the band intensities for β-catenin and the loading control. Normalize the β-catenin levels to the loading control for each sample.
Expected Outcomes and Interpretation
-
In Wild-Type Cells: Treatment with the NRX analog is expected to cause a dose- and time-dependent decrease in the levels of mutant β-catenin.
-
In β-TrCP KO Cells: The NRX analog should not induce the degradation of mutant β-catenin, even at high concentrations. The levels of β-catenin should remain stable and comparable to the vehicle-treated control.
A significant reduction in β-catenin levels in wild-type cells but not in β-TrCP KO cells would provide definitive evidence that the mechanism of action of the NRX molecular glue is dependent on the presence of its target E3 ligase, β-TrCP.
Alternative Therapeutic Strategies
While molecular glues like this compound offer a novel approach, other strategies are being explored to target the Wnt/β-catenin pathway.
| Therapeutic Strategy | Mechanism of Action | Examples |
| PROTACs (Proteolysis Targeting Chimeras) | Bifunctional molecules that recruit an E3 ligase to the target protein for degradation. | Various in preclinical development. |
| Tankyrase Inhibitors | Inhibit the PARP activity of tankyrase, leading to stabilization of the destruction complex and subsequent β-catenin degradation. | XAV939, IWR-1 |
| TCF/β-catenin Interaction Inhibitors | Small molecules that disrupt the interaction between β-catenin and the TCF/LEF transcription factors in the nucleus. | ICG-001, PRI-724 |
Conclusion
This compound and its more potent analogs represent a promising class of molecular glues for the targeted degradation of oncogenic mutant β-catenin. While in vitro data strongly supports their proposed mechanism of action, validation using knockout models is a critical next step to confirm their on-target specificity. The proposed experimental framework using a β-TrCP knockout cell line provides a clear path to achieving this validation, which is essential for the continued development of these and other molecular glue-based therapeutics. This guide serves as a foundational resource for researchers seeking to rigorously evaluate the mechanism of action of novel protein degraders.
A Comparative Analysis of NRX-1532 and Its Optimized Analog NRX-252114: Enhancing the Degradation of Oncogenic β-Catenin
A deep dive into the biochemical and cellular activities of two molecular glue degraders, NRX-1532 and its highly potent analog NRX-252114, reveals a significant leap in the targeted degradation of mutant β-catenin, a key driver in various cancers. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Molecular glue degraders represent a promising therapeutic modality that induces the degradation of disease-causing proteins by enhancing their interaction with E3 ubiquitin ligases. This comparative analysis focuses on this compound, an initial hit from a high-throughput screen, and its rationally designed successor, NRX-252114. Both compounds act as enhancers of the interaction between the oncogenic transcription factor β-catenin and its cognate E3 ligase, SCFβ-TrCP, thereby promoting the ubiquitination and subsequent proteasomal degradation of β-catenin.[1][2]
Data Presentation: A Quantitative Leap in Potency and Efficacy
The optimization from this compound to NRX-252114 resulted in a remarkable improvement in biochemical potency and cooperativity in promoting the β-catenin:β-TrCP interaction. This enhancement directly translates to more efficient ubiquitination of mutant β-catenin.
| Parameter | This compound | NRX-252114 | Fold Improvement |
| EC50 (FP Assay) | 206 ± 54 µM | 6.5 ± 0.3 nM | >30,000x |
| EC50 (TR-FRET Assay) | 246 ± 17 µM | Not explicitly stated, but potent | - |
| EC50 (SPR Assay) | 129 ± 33 µM | Not explicitly stated, but potent | - |
| Cooperativity | ~10-fold | >1500-fold | >150x |
| Kd (pSer33/S37A β-catenin peptide for β-TrCP) | - | 0.4 nM | - |
Table 1: Comparative biochemical data of this compound and NRX-252114. Data compiled from multiple sources.[3][4]
Signaling Pathway and Mechanism of Action
Both this compound and NRX-252114 function by binding to the interface of the β-catenin:β-TrCP complex, effectively "gluing" them together. This stabilized ternary complex facilitates the transfer of ubiquitin from the E2 conjugating enzyme to β-catenin, marking it for degradation by the proteasome. NRX-252114's superior performance is attributed to its optimized chemical structure, which makes additional hydrophobic contacts with β-TrCP.
Caption: β-catenin degradation pathway enhanced by NRX compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Fluorescence Polarization (FP) Assay
This assay measures the binding affinity between β-TrCP and a fluorescently labeled β-catenin peptide.
-
Reagents:
-
β-TrCP complex
-
5 nM BODIPY-TMR-labeled β-catenin peptide (residues 17-48) with phosphorylation at Ser33.
-
Assay Buffer: 25 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20.
-
This compound or NRX-252114 at various concentrations.
-
-
Procedure:
-
A solution containing the β-catenin peptide and varying concentrations of the test compound is prepared in the assay buffer.
-
The β-TrCP complex is titrated into this solution.
-
The fluorescence polarization is measured after a 30-minute incubation at room temperature.
-
Binding affinities (EC50 values) are determined by fitting the data to a one-site binding model.[3]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is an alternative method to quantify the protein-protein interaction.
-
Reagents:
-
His-tagged β-TrCP
-
Biotinylated pSer33/Ser37 β-catenin peptide
-
Europium-labeled anti-His antibody (donor)
-
Streptavidin-APC (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% BSA.
-
This compound or NRX-252114 at various concentrations.
-
-
Procedure:
-
Components are mixed in the assay buffer in a 384-well plate.
-
The plate is incubated for 1 hour at room temperature.
-
The TR-FRET signal is read on a compatible plate reader with an excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
The ratio of the acceptor to donor emission is used to determine the EC50 values.
-
Surface Plasmon Resonance (SPR) Assay
SPR provides real-time kinetics of the binding interaction.
-
Reagents:
-
CM5 sensor chip
-
His-tagged β-TrCP
-
pSer33/Ser37 β-catenin peptide
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20).
-
This compound or NRX-252114 at various concentrations.
-
-
Procedure:
-
Anti-His antibody is immobilized on the CM5 sensor chip.
-
His-tagged β-TrCP is captured on the antibody-coated surface.
-
The β-catenin peptide, with or without the test compound, is flowed over the chip surface.
-
Association and dissociation rates are measured to determine the binding kinetics and affinity.
-
In Vitro Ubiquitination Assay
This assay directly visualizes the ubiquitination of the β-catenin peptide.[5]
-
Reagents:
-
4 µM fluorescently-labeled β-catenin peptide (residues 17-60)
-
Reaction Buffer: 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 2 mM ATP, 1 mM DTT.
-
62.5 µM Ubiquitin
-
125 nM Ube1 (E1 enzyme)
-
1.75 µM Cdc34A (E2 enzyme)
-
100 nM neddylated SCFβ-TrCP (E3 ligase)
-
NRX-252114 at indicated concentrations (e.g., 0-40 µM).
-
-
Procedure:
-
All components are mixed in the reaction buffer.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The products are resolved by SDS-PAGE and visualized by fluorescence scanning to detect ubiquitinated β-catenin peptide.[5]
-
Caption: Workflow for the in vitro ubiquitination assay.
Cell-Based β-Catenin Degradation Assay
This assay assesses the ability of the compounds to induce the degradation of mutant β-catenin in a cellular context.[5]
-
Cell Line: HEK293T cells engineered to stably express a phosphomimetic (S33E/S37A) mutant β-catenin.
-
Reagents:
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
NRX-252114 at various concentrations (e.g., up to 50 µM).
-
Proteasome inhibitor (e.g., MG132) and Nedd8 E1 inhibitor (e.g., MLN4924) as controls.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with different concentrations of NRX-252114 or control compounds for a specified time (e.g., 6 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Cell lysates are subjected to Western blotting to detect the levels of mutant β-catenin, using an appropriate antibody.
-
Loading controls (e.g., GAPDH) are used to normalize the results.[5]
-
Caption: Workflow for the cell-based β-catenin degradation assay.
Conclusion
The comparative analysis of this compound and its optimized analog NRX-252114 clearly demonstrates the power of structure-based drug design in the development of potent and selective molecular glue degraders. NRX-252114 exhibits a dramatic improvement in its ability to enhance the β-catenin:β-TrCP interaction, leading to efficient ubiquitination and degradation of oncogenic β-catenin. The provided experimental protocols offer a robust framework for the evaluation of these and other molecular glue degraders, facilitating further research and development in this exciting field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to β-Catenin Degraders: Cross-Validation of NRX-1532's Effects in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in a multitude of cancers, making it a prime target for therapeutic intervention. A key player in this pathway, β-catenin, has emerged as a focal point for the development of novel cancer drugs. This guide provides a comparative analysis of the preclinical molecular glue degrader, NRX-1532, and its derivatives, alongside other emerging β-catenin inhibitors, offering a cross-validation of their effects in various cancer models.
Introduction to this compound: A Molecular Glue Approach
This compound is a first-in-class small molecule that functions as a "molecular glue," enhancing the interaction between β-catenin and its E3 ubiquitin ligase, β-TrCP.[1] This enhanced binding promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, specifically targeting mutant forms of the protein often found in cancer cells.[1] Notably, this compound and its analogs are designed to be effective on β-catenin that has mutations at Serine 37 (S37), which prevent its normal degradation.[1]
Comparative Efficacy of β-Catenin Inhibitors
This section compares the preclinical data of this compound and its more potent derivatives with other β-catenin targeting agents, including a PROTAC degrader and a tankyrase inhibitor.
Biochemical Potency
This compound was identified through high-throughput screening and exhibits a dose-dependent enhancement of the β-catenin:β-TrCP interaction. While this compound itself shows activity in the micromolar range, subsequent structure-based design has led to significantly more potent derivatives.
| Compound | Assay Type | EC50 | Reference |
| This compound | Fluorescence Polarization (FP) | 206 ± 54 µM | [1] |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 246 ± 17 µM | [1] | |
| Surface Plasmon Resonance (SPR) | 129 ± 33 µM | [1] |
In Vitro Efficacy in Cancer Cell Lines
For comparison, preclinical data for other β-catenin inhibitors in colorectal cancer (CRC) cell lines, where Wnt/β-catenin signaling is often dysregulated, is presented below.
| Compound | Mechanism of Action | Cell Line | Assay | IC50 / GI50 | Reference |
| xStAx-VHLL | PROTAC β-catenin Degrader | HCT116 (CRC) | Cell Proliferation | 10-60 µM | [2] |
| LoVo (CRC) | Cell Proliferation | ~50 µM | [3] | ||
| RK-287107 | Tankyrase Inhibitor | COLO-320DM (CRC) | MTT Assay | 0.449 µM | [4] |
| SW403 (CRC) | MTT Assay | - | [4] | ||
| PRI-724 | β-catenin/CBP Interaction Inhibitor | Colon Carcinoma Cells | Apoptosis Induction | - | [5] |
In Vivo Efficacy in Xenograft Models
In vivo studies are crucial for validating the therapeutic potential of these compounds. The following table summarizes the available in vivo efficacy data for the comparator agents in mouse xenograft models of colorectal cancer.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| xStAx-VHLL | LoVo (CRC) Xenograft | 30 mg/kg, i.p. | Effective tumor restraint | [2][3] |
| RK-287107 | COLO-320DM (CRC) Xenograft | i.p. or oral | Suppressed tumor growth | [4][6] |
| PRI-724 | Colon Cancer Liver Metastasis Model | 0.4 mg/mouse | Regression of tumor growth (in combination with anti-PD-L1) | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., TOV-112D, HCT116, COLO-320DM) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, xStAx-VHLL, RK-287107) for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[4][6][8][9][10]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Western Blot for β-catenin Degradation
-
Cell Lysis: Treat cells with the compounds for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Colorectal Cancer Xenograft Mouse Model
-
Cell Preparation: Harvest colorectal cancer cells (e.g., LoVo, COLO-320DM) and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., BALB/c nude or NOD-SCID).[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups and begin administration of the compounds via the appropriate route (e.g., intraperitoneal or oral).[2]
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 2-4 weeks) and measure tumor volumes regularly. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting to confirm target engagement (β-catenin degradation).
Conclusion
This compound and its derivatives represent a promising new class of molecular glue degraders that selectively target mutant β-catenin. While direct comparative efficacy data for this compound is still emerging, the potent activity of its analogs in preclinical models highlights the potential of this therapeutic strategy. Comparison with other β-catenin inhibitors, such as the PROTAC degrader xStAx-VHLL and the tankyrase inhibitor RK-287107, provides a valuable context for its continued development. Further cross-validation of these different therapeutic modalities in a range of cancer models will be crucial in determining their ultimate clinical utility in treating Wnt/β-catenin-driven cancers.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A PROTAC peptide induces durable β-catenin degradation and suppresses Wnt-dependent intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRI-724 | Wnt inhibitor | CAS 1422253-38-0 | Buy PRI-724 from Supplier InvivoChem [invivochem.com]
- 6. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
assessing the specificity of NRX-1532 for mutant over wild-type β-catenin
A new molecular glue, NRX-1532, demonstrates significant promise in selectively promoting the degradation of oncogenic mutant β-catenin over its wild-type counterpart. This targeted approach offers a potential therapeutic window for cancers driven by aberrant Wnt/β-catenin signaling.
Researchers and drug development professionals are continuously seeking novel strategies to target cancer-driving proteins that have historically been challenging to inhibit. One such target is β-catenin, a key mediator of the Wnt signaling pathway, which is frequently mutated in various cancers, leading to its accumulation and the activation of oncogenic gene expression.[1][2] this compound has emerged as a first-in-class small molecule that acts as a "molecular glue," enhancing the interaction between mutant β-catenin and its E3 ligase, β-TrCP, thereby flagging it for proteasomal degradation.[3][4][5]
Unprecedented Specificity for Mutant β-Catenin
The therapeutic efficacy of targeting β-catenin is contingent on selectively eliminating the mutated, disease-driving form of the protein while sparing the wild-type version, which is essential for normal cellular functions like cell adhesion.[1][6] Preclinical data reveals that this compound exhibits a remarkable specificity for β-catenin that is defectively phosphorylated at Serine 37 (pSer33/Ser37), a common mutation preventing its recognition by the degradation machinery.[4]
A key study demonstrated that this compound enhances the binding of this mono-phosphorylated (mutant) β-catenin to β-TrCP with a 10-fold cooperativity.[4] In contrast, the binding affinity of the doubly-phosphorylated (wild-type) β-catenin to β-TrCP remained unaffected by the compound, highlighting the selective action of this compound.[4] This specificity is crucial for minimizing off-target effects and enhancing the therapeutic index.
Quantitative Analysis of this compound's Efficacy
The following table summarizes the key quantitative data from in vitro binding assays that underscore the specificity of this compound for mutant β-catenin.
| Assay Type | Target | Metric | Value (without this compound) | Value (with 500 µM this compound) | Fold Change |
| TR-FRET Binding Assay | pSer33/Ser37 β-catenin (Mutant) | Binding Affinity (Kd) | 689 nM | 68 nM | 10.1x |
| TR-FRET Binding Assay | pSer33/pSer37 β-catenin (Wild-Type) | Binding Affinity (Kd) | Not Reported | Unaffected | 1x |
| Fluorescence Polarization (FP) Assay | pSer33/Ser37 β-catenin (Mutant) | Potency (EC50) | - | 206 ± 54 µM | - |
| Surface Plasmon Resonance (SPR) Assay | pSer33/Ser37 β-catenin (Mutant) | Potency (EC50) | - | 129 ± 33 µM | - |
Data sourced from a 2019 study on the prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction.[4]
Mechanism of Action: A Molecular Glue Approach
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation.[7] In a healthy state, the "destruction complex," which includes APC, Axin, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent degradation by the proteasome.[3]
Mutations in β-catenin, particularly at Serine 37, prevent this critical phosphorylation step, leading to its stabilization, nuclear translocation, and the continuous activation of TCF/LEF-mediated transcription of oncogenes like c-Myc and Cyclin D1.[1][8] this compound acts by bridging the interaction between the mono-phosphorylated (mutant) β-catenin and β-TrCP, effectively restoring the degradation process for the oncogenic form of the protein.
Experimental Protocols
The specificity of this compound was determined through a series of rigorous in vitro assays. The general methodologies are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay was employed to quantify the binding affinity between β-catenin and β-TrCP in the presence and absence of this compound.
-
Reagents: Fluorescently labeled (donor and acceptor fluorophores) recombinant pSer33/Ser37 β-catenin peptide and β-TrCP protein, this compound.
-
Procedure: A fixed concentration of the labeled β-catenin peptide was incubated with varying concentrations of β-TrCP in the presence of either DMSO (vehicle control) or a range of this compound concentrations.
-
Detection: The TR-FRET signal, which is proportional to the binding between β-catenin and β-TrCP, was measured using a plate reader.
-
Analysis: The data was fitted to a binding curve to determine the dissociation constant (Kd), a measure of binding affinity. A lower Kd value indicates a higher binding affinity.
Fluorescence Polarization (FP) Assay
The FP assay was utilized as an orthogonal method to confirm the enhancement of the β-catenin:β-TrCP interaction.
-
Reagents: Fluorescently labeled pSer33/Ser37 β-catenin peptide, unlabeled β-TrCP, and this compound.
-
Procedure: A fixed concentration of the fluorescently labeled β-catenin peptide was mixed with a concentration of β-TrCP that results in approximately 20% binding saturation. Increasing concentrations of this compound were then added.
-
Detection: The change in fluorescence polarization was measured. An increase in polarization indicates the formation of a larger molecular complex (i.e., enhanced binding).
-
Analysis: The data was plotted against the concentration of this compound to calculate the EC50, the concentration of the compound that elicits a half-maximal response.
In Vitro Ubiquitylation Assay
This functional assay was established to assess whether the enhanced binding translated to increased ubiquitylation of mutant β-catenin.
-
Reaction Setup: Fluorescently-labeled pSer33/Ser37 β-catenin peptide was incubated with the recombinant SCFβ-TrCP E3 ligase complex, ubiquitin, E1 and E2 enzymes, and ATP in the presence of either this compound or a vehicle control.
-
Ubiquitylation: The reaction mixture was incubated to allow for the enzymatic transfer of ubiquitin to the β-catenin peptide.
-
Analysis: The reaction products were separated by SDS-PAGE, and the fluorescently labeled β-catenin was visualized. An increase in higher molecular weight species corresponding to ubiquitylated β-catenin was quantified. The results showed that this compound weakly enhanced the ubiquitylation of the pSer33/Ser37 β-catenin peptide.[4]
Future Directions
The selective targeting of mutant β-catenin by this compound represents a significant advancement in the development of therapies for Wnt pathway-addicted cancers. While these initial findings are promising, further preclinical and clinical studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound and its more potent derivatives, such as NRX-103094 and NRX-252114.[3][9] The continued exploration of molecular glues as a therapeutic modality holds the potential to unlock new treatments for a range of diseases driven by previously "undruggable" targets.
References
- 1. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CTNNB1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regulation of β-catenin activity and function in cancer: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
comparing the pharmacokinetic properties of NRX-1532 with other molecular glues
A detailed examination of the pharmacokinetic profiles of emerging molecular glues, highlighting key differences and the current data landscape for novel agents like NRX-1532.
In the rapidly evolving field of targeted protein degradation, molecular glues have emerged as a promising therapeutic modality. These small molecules induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target. While the pharmacodynamic effects of these molecules are under intense investigation, a thorough understanding of their pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is critical for their successful clinical development. This guide provides a comparative overview of the PK properties of several key molecular glues, with a focus on this compound and its counterparts.
The Current State of Pharmacokinetic Data for this compound
As of late 2025, detailed pharmacokinetic data for this compound in preclinical or clinical settings is not publicly available. This compound has been identified as a molecular glue that enhances the interaction between β-catenin and the E3 ligase β-TrCP.[1][] Initial studies have highlighted its potential, with a reported EC50 of 206 ± 54 μM in a fluorescence polarization assay.[1] Researchers have noted that this compound and its analogs possess "reasonable molecular weight and drug-like physiochemical properties," positioning them as viable starting points for further optimization.[1] An optimized derivative, NRX-103094, has since been developed with significantly improved potency.[3] However, comprehensive in vivo studies detailing the ADME profile, bioavailability, and half-life of these compounds have yet to be published.
Pharmacokinetic Profiles of Clinically Advanced Molecular Glues
In contrast to this compound, extensive pharmacokinetic data is available for several clinically approved or late-stage investigational molecular glues, including the immunomodulatory imide drugs (IMiDs) lenalidomide and pomalidomide, and the newer generation cereblon E3 ligase modulators (CELMoDs) iberdomide and mezigdomide.
Data Summary
The following table summarizes the key pharmacokinetic parameters for these established molecular glues.
| Parameter | Lenalidomide | Pomalidomide | Iberdomide | Mezigdomide |
| Route of Administration | Oral | Oral | Oral | Oral |
| Bioavailability | >90% (fasting)[4] | >70%[5] | Not specified | Not specified |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 6 hours[6] | 2 - 3 hours[5] | ~2 hours[7] | Not specified |
| Plasma Protein Binding | ~30%[6] | 12% - 44%[5][8] | Not specified | Not specified |
| Metabolism | Minimal metabolism; primarily excreted unchanged[4] | Extensively metabolized via CYP pathways[5] | Metabolized, with M12 as a major active metabolite[9][10] | Primarily hepatic metabolism[11] |
| Elimination Half-life (t1/2) | 3 - 4 hours[4][12] | Not specified | 9 - 13 hours (single dose)[13] | Not specified |
| Primary Route of Excretion | Renal (~82% as unchanged drug in urine)[4][12] | Renal (~73% of dose, <5% as unchanged drug)[5][14] | Urine and feces[10] | Primarily hepatic metabolism, with a smaller role for renal elimination[11] |
Key Comparative Insights
-
Absorption: Lenalidomide is rapidly and highly absorbed, especially under fasting conditions, although food can reduce its Cmax by 50% and AUC by 20%.[4][15] Pomalidomide also demonstrates good oral absorption.[5]
-
Distribution: Lenalidomide exhibits a moderate volume of distribution and low plasma protein binding.[6] Pomalidomide's plasma protein binding is also relatively low.[5][8]
-
Metabolism and Excretion: A key differentiator is the metabolic pathway. Lenalidomide undergoes minimal metabolism and is primarily cleared by the kidneys as an unchanged drug.[4][12] This makes renal function a critical factor in its dosing.[4][16] In contrast, pomalidomide is extensively metabolized by the liver before renal excretion of its metabolites.[5][14] Iberdomide is also metabolized, with an active metabolite, M12, contributing to its overall effect.[9][10] Mezigdomide is mainly eliminated through hepatic metabolism.[11]
-
Impact of Organ Impairment: Due to its primary renal clearance, lenalidomide dosage requires adjustment in patients with renal impairment.[4][16] Pomalidomide exposure is not significantly affected by mild to moderate renal impairment, though dose adjustments may be needed for patients on dialysis.[8][14][17][18] Similarly, mild to moderate renal or hepatic impairment does not appear to have a clinically relevant impact on iberdomide or mezigdomide pharmacokinetics.[7][9][11][19]
Experimental Protocols for Pharmacokinetic Analysis
The data presented for the comparator molecular glues are typically generated through a series of standardized preclinical and clinical studies. While specific protocols for each cited study vary, the general methodologies are outlined below.
Preclinical Pharmacokinetic Studies
-
Animal Models: Studies are conducted in various animal species (e.g., rodents, non-rodents) to determine single-dose and multiple-dose pharmacokinetics.
-
Drug Administration: The drug is administered via different routes (e.g., intravenous, oral) to assess bioavailability.
-
Sample Collection: Blood, plasma, urine, and feces are collected at various time points.
-
Bioanalysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is the standard method for quantifying the drug and its metabolites in biological matrices.
-
Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) are calculated using non-compartmental or compartmental analysis.
Clinical Pharmacokinetic Studies
-
Phase I Trials: These "first-in-human" studies are conducted in healthy volunteers or patients to assess safety, tolerability, and pharmacokinetics across a range of doses.
-
Study Design: Typically involves single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
-
Mass Balance Studies: A radiolabeled version of the drug is administered to a small number of subjects to comprehensively track its absorption, distribution, metabolism, and excretion.
-
Effect of Food: Studies are conducted in fed and fasted states to determine the impact of food on drug absorption.
-
Organ Impairment Studies: The pharmacokinetics are evaluated in subjects with varying degrees of renal or hepatic impairment to inform dosing recommendations in these populations.
Signaling Pathways and Experimental Workflows
The mechanism of action of molecular glues like this compound involves the induced degradation of a target protein. The following diagram illustrates the general signaling pathway.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. Model-based analysis for the population pharmacokinetics of iberdomide and its major active metabolite in healthy subjects and patients with relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-in-Human, Single- and Multiple-Ascending-Dose Studies in Healthy Subjects to Assess Pharmacokinetics, Pharmacodynamics, and Safety/Tolerability of Iberdomide, a Novel Cereblon E3 Ligase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics of pomalidomide in patients with relapsed or refractory multiple myeloma with various degrees of impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Population pharmacokinetics of pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetics of pomalidomide in patients with relapsed or refractory multiple myeloma with various degrees of impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A population pharmacokinetic analysis to evaluate the impact of renal impairment on the pharmacokinetics of iberdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Engagement of NRX-1532 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target engagement of NRX-1532, a molecular glue that enhances the interaction between β-catenin and the E3 ligase β-TrCP, leading to the ubiquitination and subsequent degradation of oncogenic mutant β-catenin.[1][2] While direct live-cell target engagement data for the initial hit, this compound, is limited in publicly available literature, this guide leverages data from its rationally designed, potent successor, NRX-252114, to illustrate the validation of on-target effects in a cellular context. Furthermore, we compare these established methods with alternative, powerful techniques for assessing target engagement in live cells.
Mechanism of Action: The Molecular Glue Concept
This compound and its analogs function as "molecular glues," small molecules that induce or stabilize protein-protein interactions.[1][2] In the context of Wnt signaling, mutations in β-catenin, particularly at Serine 37, prevent its recognition by the E3 ligase β-TrCP, leading to its accumulation and oncogenic activity.[1] this compound binds to the interface of the β-catenin:β-TrCP complex, enhancing their interaction and restoring the ubiquitination and degradation of mutant β-catenin.[1][3]
Performance Comparison: this compound vs. Optimized Analog NRX-252114
The following table summarizes the performance of the initial hit, this compound, and its rationally optimized analog, NRX-252114, in various assays. This comparison highlights the significant improvement in potency achieved through structure-based design and underscores the importance of cellular validation.
| Parameter | This compound | NRX-252114 | Assay Type | Reference |
| EC50 | 206 ± 54 μM | 6.5 nM | In Vitro Binding (FP) | [1] |
| EC50 | 246 ± 17 μM | - | In Vitro Binding (TR-FRET) | [1] |
| EC50 | 129 ± 33 μM | - | In Vitro Binding (SPR) | [1] |
| Kd | - | 0.4 nM | In Vitro Binding | [4] |
| Cellular Activity | Not reported to induce degradation of endogenous mutant β-catenin. | Induces dose-dependent degradation of engineered mutant β-catenin in HEK293T cells. | Live Cell Degradation Assay | [1] |
| On-Target Engagement in Cells | Not explicitly shown. | Demonstrated dose-dependent interaction between mutant β-catenin and β-TrCP in HEK293T cell lysates and transfected cells. | Co-Immunoprecipitation | [1] |
Experimental Protocols for On-Target Engagement Validation
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation in Cells
This method was used to demonstrate that NRX-252114 promotes the interaction between mutant β-catenin and β-TrCP in a cellular environment.[1]
Protocol:
-
Cell Culture and Treatment: HEK293T cells transiently transfected with myc-tagged mutant β-catenin (e.g., S33E/S37A) are treated with varying concentrations of the test compound (e.g., NRX-252114) or DMSO as a vehicle control for a specified duration (e.g., 6 hours).[4]
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Immunoprecipitation: The cell lysates are incubated with an antibody specific to the "bait" protein (e.g., anti-myc for tagged β-catenin) to form an antibody-protein complex. This complex is then captured on protein A/G-coupled beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the "prey" protein (e.g., anti-β-TrCP) to detect its presence in the immunoprecipitated complex. An enhanced band for β-TrCP in the compound-treated samples compared to the control indicates on-target engagement.
Cellular Degradation Assay
This assay directly measures the functional consequence of on-target engagement, which for this compound and its analogs is the degradation of the target protein.
Protocol:
-
Cell Line: An engineered HEK293T cell line stably expressing the phosphomimetic mutant S33E/S37A β-catenin is used.[1] This mutant is stable relative to wild-type β-catenin.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound (e.g., NRX-252114) for a defined period.
-
Protein Level Quantification: Following treatment, cell lysates are prepared, and the levels of mutant β-catenin are quantified by Western blotting. A dose-dependent reduction in the levels of the target protein indicates successful on-target engagement leading to degradation.
Alternative Live-Cell On-Target Engagement Assays
While Co-IP and degradation assays provide strong evidence of on-target activity, other techniques can offer more direct and quantitative measurements of target engagement in live cells.
NanoBRET™ Target Engagement Assay
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure protein-protein interactions in real-time in living cells. A NanoBRET assay could be developed to directly quantify the this compound-induced interaction between β-catenin and β-TrCP.
Conceptual Protocol:
-
Construct Generation: Create expression vectors for β-catenin fused to a NanoLuc® luciferase (the BRET donor) and β-TrCP fused to a HaloTag® (the BRET acceptor).
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with both constructs.
-
Compound Treatment: Treat the transfected cells with this compound or a control.
-
BRET Measurement: Add the HaloTag® ligand and the NanoLuc® substrate. Measure the light emission at the donor and acceptor wavelengths. An increase in the BRET ratio in the presence of this compound would indicate that the compound is promoting the proximity of β-catenin and β-TrCP, thus validating on-target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for confirming target engagement in live cells by measuring the thermal stabilization of a target protein upon ligand binding.
Conceptual Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble β-catenin or β-TrCP at each temperature point using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound would indicate that the compound binds to and stabilizes its target, confirming on-target engagement.
Conclusion
Validating the on-target engagement of molecular glues like this compound in a cellular context is crucial for their development as therapeutics. While the initial characterization of this compound was primarily conducted through in vitro biochemical and biophysical assays, the cellular validation of its highly potent analog, NRX-252114, through co-immunoprecipitation and degradation assays, provides a clear roadmap for confirming the mechanism of action in live cells. Furthermore, advanced techniques such as NanoBRET™ and CETSA® offer powerful and quantitative alternatives for directly measuring target engagement in a physiological setting. The choice of assay will depend on the specific research question, available resources, and the desired throughput. A multi-faceted approach, combining biochemical, cellular, and biophysical methods, will provide the most comprehensive understanding of a compound's on-target engagement and its downstream functional consequences.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Evaluating the Advantages of NRX-1532 Over Traditional Small Molecule Inhibitors in Targeting the Wnt/β-catenin Pathway
A Comparative Guide for Researchers and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two distinct strategies for modulating this pathway: NRX-1532, a novel molecular glue, and XAV939, a traditional small molecule inhibitor. We will delve into their mechanisms of action, present comparative data, and provide detailed experimental protocols to aid researchers in evaluating these approaches.
Executive Summary
Traditional small molecule inhibitors, such as the tankyrase inhibitor XAV939, function by occupying the active site of an enzyme to block its catalytic activity. In the context of the Wnt pathway, XAV939 inhibits tankyrase 1 and 2, leading to the stabilization of Axin, a key component of the β-catenin destruction complex. This ultimately promotes the degradation of β-catenin.
In contrast, this compound represents a newer class of therapeutics known as "molecular glues." Instead of inhibiting a protein's function, this compound enhances the interaction between mutant β-catenin and its E3 ubiquitin ligase, β-TrCP.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of oncogenic β-catenin.[1][2] This fundamental difference in mechanism offers potential advantages in terms of selectivity and overcoming resistance.
Mechanism of Action: A Tale of Two Strategies
The distinct mechanisms of this compound and XAV939 are visualized in the signaling pathway diagrams below.
Caption: Comparative Signaling Pathways of β-catenin Regulation.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and XAV939. It is important to note that these values were not obtained from a head-to-head study and experimental conditions may vary.
| Parameter | This compound | XAV939 | Advantage of this compound |
| Mechanism | Molecular Glue: Enhances interaction between mutant β-catenin and β-TrCP E3 ligase, inducing degradation.[1][2] | Small Molecule Inhibitor: Inhibits Tankyrase 1/2, stabilizing Axin and promoting β-catenin degradation.[3][4] | Direct targeting of the oncogenic protein for degradation rather than enzymatic inhibition. |
| Potency (EC50/IC50) | EC50 (FP assay): 206 ± 54 µM[5][6]EC50 (TR-FRET): 246 ± 17 µM[5][6]EC50 (SPR): 129 ± 33 µM[5][6] | IC50 (TNKS1): 11 nM[7]IC50 (TNKS2): 4 nM[3] | While initial hits like this compound have modest potency, optimized versions show significant improvement. The molecular glue approach allows for rational design to enhance potency.[8][9] |
| Cellular Activity | Induces degradation of an engineered mutant β-catenin in a cellular system.[10] | Inhibits proliferation of β-catenin-dependent colon carcinoma cells (DLD-1).[11] Inhibits cell growth in breast cancer cells with an IC50 of ~1.5 µM.[12] | Potential for high selectivity for mutant forms of β-catenin. |
| Selectivity | Specific for enhancing the interaction with β-catenin defective in Ser37 phosphorylation.[5] | Selective for tankyrases over other PARP family members.[7] | Potential to specifically target disease-driving protein variants, sparing wild-type protein and potentially reducing off-target effects. |
| Resistance | Less likely to be affected by mutations in the active site of an enzyme. Resistance could potentially arise from mutations at the protein-protein interface or in the E3 ligase. | Can be rendered ineffective by mutations in the drug-binding site of the target enzyme. | The catalytic nature of molecular glues may make them less susceptible to resistance mechanisms that affect traditional inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of these compounds. Below are representative protocols for key experiments.
Fluorescence Polarization (FP) Assay for β-catenin/β-TrCP Interaction
Objective: To measure the binding affinity between β-catenin and β-TrCP and to screen for small molecule enhancers.
Materials:
-
BODIPY-TMR-labeled β-catenin peptide (e.g., residues 17-48 with pSer33/Ser37)
-
Recombinant β-TrCP complex
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a serial dilution of the β-TrCP complex in the assay buffer.
-
Add a fixed concentration of the BODIPY-TMR-labeled β-catenin peptide (e.g., 5 nM) to each well of the 384-well plate.[10]
-
Add the serially diluted β-TrCP complex to the wells.
-
For screening enhancers like this compound, a fixed, subsaturating concentration of β-TrCP (e.g., resulting in 20% binding saturation) is used.[10]
-
Add the test compounds (e.g., this compound) at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the binding affinity (Kd) or the enhancement of binding (EC50) by fitting the data to a one-site binding model.
Western Blot for β-catenin Degradation
Objective: To assess the effect of this compound or XAV939 on the total cellular levels of β-catenin.
Materials:
-
Cancer cell line with aberrant Wnt signaling (e.g., SW480, DLD-1)
-
This compound and/or XAV939
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, XAV939, or DMSO for a specified time course (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize the β-catenin band intensity to the loading control (GAPDH).
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the discovery and characterization of a molecular glue like this compound.
Caption: Discovery and Development Workflow for a Molecular Glue.
Advantages of this compound and the Molecular Glue Approach
-
Novel Mechanism of Action: By hijacking the cell's natural protein degradation machinery, molecular glues offer a distinct therapeutic strategy compared to occupancy-based inhibition. This can be particularly advantageous for targeting proteins that have been historically considered "undruggable," such as transcription factors.
-
Potential for High Selectivity: this compound demonstrates selectivity for a specific phosphorylated form of β-catenin.[5] This suggests that the molecular glue approach can be tailored to target disease-specific protein conformations or post-translationally modified proteins, potentially minimizing effects on healthy cells.
-
Overcoming Resistance: Traditional inhibitors are often susceptible to resistance mechanisms involving mutations in the drug-binding site. As molecular glues do not directly inhibit an active site, they may be less prone to this type of resistance. Their catalytic mode of action, where one molecule of the drug can lead to the degradation of multiple target protein molecules, may also contribute to a more durable response.
-
Improved Druggability: Molecular glues are typically smaller molecules with more drug-like properties compared to other targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).[8] This can translate to better oral bioavailability and cell permeability.
Conclusion
This compound and the molecular glue strategy represent a paradigm shift in targeting the Wnt/β-catenin pathway. While traditional inhibitors like XAV939 have been valuable research tools and have shown efficacy in certain contexts, the induced-degradation approach of this compound offers several potential advantages, including a novel mechanism of action, the potential for high selectivity, and a means to overcome inhibitor resistance. Further research, including direct comparative studies and in vivo evaluation, will be crucial to fully elucidate the therapeutic potential of this exciting new class of molecules. This guide provides a foundational understanding for researchers and drug developers looking to explore and harness the power of molecular glues in cancer therapy.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. stemcell.com [stemcell.com]
- 4. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.usbio.net [cdn.usbio.net]
- 12. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
Head-to-Head Comparison of NRX-1532 with other Wnt Pathway Modulators: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, making it a key target for therapeutic intervention. Modulation of this pathway can be achieved through various mechanisms, from inhibiting the secretion of Wnt ligands to promoting the degradation of its key downstream effector, β-catenin. This guide provides a detailed head-to-head comparison of NRX-1532, a novel molecular glue that enhances the degradation of mutant β-catenin, with other classes of Wnt pathway modulators. The comparative analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Introduction to this compound and Other Wnt Pathway Modulators
The Wnt signaling cascade is tightly regulated, and its dysregulation is implicated in various cancers and other diseases.[1][2] A central event in the canonical Wnt pathway is the stabilization of β-catenin, allowing its translocation to the nucleus to activate target gene transcription.[2] Consequently, many strategies to modulate this pathway focus on controlling β-catenin levels.
This compound represents a novel class of Wnt pathway modulators known as "molecular glues." It functions by enhancing the interaction between a mutated, monophosphorylated form of β-catenin and the E3 ubiquitin ligase β-TrCP. This enhanced binding leads to the ubiquitination and subsequent proteasomal degradation of the oncogenic β-catenin.
Other major classes of Wnt pathway modulators include:
-
Tankyrase Inhibitors (e.g., XAV939, IWR-1-endo): These compounds inhibit the poly-ADP-ribosylation of Axin, a key component of the β-catenin destruction complex. This stabilizes Axin, promoting the degradation of β-catenin.[3]
-
Porcupine Inhibitors (e.g., IWP-2, C59): These molecules target the membrane-bound O-acyltransferase Porcupine (PORCN), which is essential for the palmitoylation and secretion of Wnt ligands. By inhibiting Porcupine, these compounds block all Wnt ligand-dependent signaling.
-
GSK3 Inhibitors (e.g., CHIR99021, BIO): Glycogen synthase kinase 3 (GSK3) is a critical kinase in the β-catenin destruction complex. By inhibiting GSK3, these small molecules prevent the phosphorylation of β-catenin, leading to its stabilization and pathway activation.[4][5]
Quantitative Comparison of Wnt Pathway Modulators
The efficacy of these different modulators can be compared based on their potency in various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Binding Affinity and Potency of this compound and Analogs
| Compound | Assay Type | Target Interaction | EC50 (µM) | Reference |
| This compound | Fluorescence Polarization (FP) | pSer33/Ser37 β-catenin : β-TrCP | 206 ± 54 | Simonetta et al., 2019 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | pSer33/Ser37 β-catenin : β-TrCP | 246 ± 17 | Simonetta et al., 2019 | |
| Surface Plasmon Resonance (SPR) | pSer33/Ser37 β-catenin : β-TrCP | 129 ± 33 | Simonetta et al., 2019 | |
| NRX-252114 | TR-FRET | pSer33/Ser37 β-catenin : β-TrCP | 0.005 ± 0.0004 | Simonetta et al., 2019 |
| NRX-252262 | TR-FRET | pSer33/Ser37 β-catenin : β-TrCP | 0.0038 ± 0.0002 | Simonetta et al., 2019 |
Table 2: Potency of Various Wnt Pathway Inhibitors
| Compound | Class | Target | Assay | IC50/EC50 | Reference |
| XAV939 | Tankyrase Inhibitor | Tankyrase 1/2 | TOPflash Reporter | ~1 µM | [6] |
| IWR-1-endo | Tankyrase Inhibitor | Tankyrase 1/2 | TOPflash Reporter | ~180 nM | [7] |
| IWP-2 | Porcupine Inhibitor | Porcupine | Luciferase Reporter | 27 nM | [7] |
| C59 | Porcupine Inhibitor | Porcupine | Luciferase Reporter | 74 pM | Not directly cited |
Table 3: Potency of Wnt Pathway Activators
| Compound | Class | Target | Assay | EC50 | Reference |
| CHIR99021 | GSK3 Inhibitor | GSK3α/β | Wnt Reporter | Not specified | [4][5] |
| BIO (6-bromoindirubin-3'-oxime) | GSK3 Inhibitor | GSK3α/β | Wnt Reporter | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of Wnt pathway modulators. Below are protocols for key experiments cited in this guide.
1. Fluorescence Polarization (FP) Assay for β-catenin:β-TrCP Interaction
-
Objective: To measure the binding affinity between β-catenin and β-TrCP and the enhancing effect of this compound.
-
Materials:
-
Recombinant human β-TrCP/Skp1 complex.
-
BODIPY-TMR-labeled β-catenin phosphodegron peptides (e.g., pSer33/Ser37).
-
Assay buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
This compound or other test compounds.
-
384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of the β-TrCP/Skp1 complex in assay buffer.
-
Add a fixed concentration of the fluorescently labeled β-catenin peptide to each well.
-
For enhancer assays, add varying concentrations of this compound to the wells containing β-TrCP and the β-catenin peptide.
-
Incubate the plate at room temperature for 1 hour.
-
Measure fluorescence polarization.
-
Calculate binding affinities (Kd) or enhancement potency (EC50) by fitting the data to a one-site binding model.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To provide an orthogonal method for quantifying the potentiation of the β-catenin:β-TrCP interaction.
-
Materials:
-
GST-tagged β-TrCP.
-
Biotinylated pSer33/Ser37 β-catenin peptide.
-
Terbium-labeled anti-GST antibody (donor).
-
Streptavidin-d2 (acceptor).
-
Assay buffer.
-
Test compounds.
-
-
Procedure:
-
Incubate GST-β-TrCP with the biotinylated β-catenin peptide in the presence of varying concentrations of the test compound.
-
Add the terbium-labeled anti-GST antibody and streptavidin-d2.
-
Incubate to allow for binding.
-
Excite the terbium donor and measure the emission from both the donor and the acceptor.
-
Calculate the TR-FRET ratio and determine the EC50 for the compound's enhancing effect.
-
3. TOP/FOP Flash Reporter Assay
-
Objective: To measure the transcriptional activity of the canonical Wnt pathway in a cellular context.[8][9]
-
Materials:
-
HEK293T or other suitable cell line.
-
TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated binding sites, negative control) luciferase reporter plasmids.
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Wnt pathway modulators.
-
Dual-luciferase reporter assay system.
-
-
Procedure:
-
Co-transfect cells with TOPflash or FOPflash and the Renilla plasmid.
-
After 24 hours, treat the cells with the Wnt modulator of interest at various concentrations.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities.
-
Normalize the TOPflash and FOPflash firefly luciferase activity to the Renilla luciferase activity.
-
The ratio of TOPflash to FOPflash activity indicates the specific activation or inhibition of the Wnt pathway.
-
4. In Vitro Ubiquitination Assay
-
Objective: To determine if a compound can promote the ubiquitination of β-catenin.
-
Materials:
-
Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH5a), and SCFβ-TrCP (E3 ligase).
-
Recombinant ubiquitin.
-
β-catenin substrate (e.g., pSer33/Ser37 peptide).
-
ATP.
-
Ubiquitination buffer.
-
Test compound.
-
-
Procedure:
-
Combine E1, E2, SCFβ-TrCP, ubiquitin, and the β-catenin substrate in the ubiquitination buffer.
-
Add the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an anti-ubiquitin or anti-β-catenin antibody to visualize the formation of polyubiquitin chains on β-catenin.[10]
-
Visualizations
Wnt Signaling Pathway and Points of Intervention
Caption: Canonical Wnt signaling pathway with intervention points for different modulator classes.
Experimental Workflow for Comparing Wnt Modulators
Caption: Workflow for the head-to-head comparison of Wnt pathway modulators.
References
- 1. TOPflash reporter assay [bio-protocol.org]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. jcancer.org [jcancer.org]
- 9. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 10. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of NRX-1532
Disclaimer: This document provides generalized, best-practice guidelines for the handling and disposal of the novel research compound NRX-1532. A substance-specific risk assessment must be conducted by qualified Environmental Health and Safety (EHS) professionals before commencing any work. All procedures must comply with local, state, and federal regulations.
The following information is essential for the safe management and disposal of this compound in a laboratory setting. Based on available safety data, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all waste containing this compound must be treated as hazardous chemical waste and disposed of through an approved waste management program[1][2]. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash[1][2].
Immediate Safety and Handling Precautions
Before handling this compound, ensure all required personal protective equipment (PPE) is in use and that engineering controls, such as a certified chemical fume hood, are operational.
| Safety Measure | Requirement & Justification | Source |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Chemical safety goggles with side-shields. A face shield is required if a splash hazard exists. | DC Chemicals MSDS |
| Hand Protection: Compatible protective gloves (consult manufacturer's specifications). | DC Chemicals MSDS | |
| Skin/Body Protection: Lab coat required. Impervious clothing for larger quantities. | DC Chemicals MSDS | |
| Respiratory Protection: Handle in a certified chemical fume hood to avoid dust/aerosol inhalation. | DC Chemicals MSDS | |
| Engineering Controls | Ventilation: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. | DC Chemicals MSDS |
| Safety Stations: Ensure clear access to a safety shower and eyewash station. | DC Chemicals MSDS | |
| Handling Procedures | General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in the work area. Wash skin thoroughly after handling. | DC Chemicals MSDS[1] |
| Storage: Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. Store at -20°C (powder) or -80°C (in solvent). | DC Chemicals MSDS[1] |
This compound Disposal Decision Workflow
The proper disposal route for this compound waste is determined by its physical state and contamination level. All waste streams must be segregated, clearly labeled, and disposed of through your institution's hazardous waste management program[2][3].
References
Essential Safety and Logistical Information for Handling NRX-1532
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of NRX-1532, a molecular glue enhancer of the β-catenin:β-TrCP interaction. Adherence to these protocols is critical to ensure personnel safety and mitigate environmental impact.
Hazard Identification and Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly familiar with the material's potential hazards before commencing any work.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C16H11F3N4O2 |
| Molecular Weight | 348.29 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C as a powder or -80°C in solvent. Keep in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). | Provides protection against incidental contact. For prolonged contact or when handling solutions, consider thicker, chemical-resistant gloves such as butyl rubber. |
| Body Protection | Impervious laboratory coat.[1] | Prevents skin contact with the compound. |
| Respiratory Protection | For handling the solid powder, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation.[2] | Protects against inhalation of fine dust particles. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
Engineering Controls
-
All work with solid this compound and concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1]
Preparation of Solutions
-
Don PPE: Before handling the compound, put on all required PPE as specified in Table 2.
-
Weighing: Tare a clean, compatible container inside the chemical fume hood. Carefully weigh the desired amount of solid this compound. Avoid creating dust.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, DMF) to the solid in the fume hood. Gently agitate to dissolve.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Use
-
When using this compound in cell culture or other experiments, handle all solutions within a biological safety cabinet to maintain sterility and prevent aerosol generation.
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.[1]
Disposal Plan
This compound is very toxic to aquatic life.[1] Improper disposal can have severe environmental consequences. Follow this disposal plan meticulously.
Waste Segregation
-
Solid Waste: Collect all unused solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solution containing this compound down the drain.
-
Contaminated Labware: Decontaminate any reusable labware by rinsing with a suitable solvent (e.g., ethanol) and collecting the rinsate as hazardous liquid waste.
Disposal Procedure
-
Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste," the chemical name (this compound), and the associated hazards (Toxic, Harmful).
-
Store the hazardous waste in a designated, secure area away from general laboratory traffic and drains.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Maintain a detailed record of all disposed this compound.
Emergency Procedures
In case of accidental exposure, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Signaling Pathway and Experimental Workflow
β-Catenin Degradation Pathway
This compound acts as a molecular glue to enhance the interaction between β-catenin and β-TrCP, a component of an E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of β-catenin. The diagram below illustrates this pathway.
Caption: The β-catenin degradation pathway enhanced by this compound.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for preparing and using this compound in a laboratory setting.
Caption: Standard experimental workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
